HRX-0233
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H21F2N5O3S |
|---|---|
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,6-difluorophenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C24H21F2N5O3S/c1-2-7-35(33,34)31-21-19(25)6-5-16(20(21)26)22(32)18-12-30-24-17(18)8-14(9-29-24)15-10-27-23(28-11-15)13-3-4-13/h5-6,8-13,31H,2-4,7H2,1H3,(H,29,30) |
Clave InChI |
KWMYCLFOKISDSV-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of HRX-0233: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRX-0233 is an investigational small-molecule inhibitor targeting Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4), also known as MKK4.[1][2][3] Emerging preclinical data highlight its potential as a synergistic agent in combination with RAS pathway inhibitors for the treatment of KRAS-mutant cancers. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols from key studies, and visualizations of the involved signaling pathways.
Core Mechanism of Action: Overcoming Adaptive Resistance in KRAS-Mutant Cancers
The primary mechanism of action of this compound is the inhibition of MAP2K4, a key component of the c-Jun N-terminal kinase (JNK) signaling cascade.[4] In the context of KRAS-mutant cancers, inhibition of the primary RAS-RAF-MEK-ERK signaling pathway by drugs such as the KRAS G12C inhibitor sotorasib (B605408) leads to a feedback activation of a parallel signaling pathway mediated by MAP2K4.[4] This adaptive resistance mechanism limits the efficacy of RAS inhibitors when used as monotherapy.
This feedback loop involves the activation of the MAP2K4-JNK-JUN signaling cascade, which in turn leads to the elevated expression of receptor tyrosine kinases (RTKs).[4] These upregulated RTKs can then reactivate the KRAS signaling pathway, thereby circumventing the therapeutic blockade.
This compound intervenes by directly inhibiting MAP2K4, thus preventing the activation of this feedback loop.[4] The concurrent inhibition of both the primary KRAS pathway (with a RAS inhibitor) and the MAP2K4-mediated escape pathway (with this compound) results in a more sustained and complete suppression of downstream signaling, leading to a potent synergistic anti-tumor effect.[3][4] This synergistic interaction has been demonstrated in preclinical models of KRAS-mutant non-small cell lung cancer (NSCLC) and colon cancer.[4]
Quantitative Data
While specific biochemical IC50 values for this compound against MAP2K4 are not yet publicly available, the high synergy scores observed in combination studies underscore its potent on-target activity in cellular contexts. For reference, a related first-in-class MKK4 inhibitor, Darizmetinib (HRX215), has a reported IC50 of 20 nM for MKK4.[1]
Table 1: Synergy Scores of this compound in Combination with RAS Pathway Inhibitors
| Cell Line | Combination Agent | Synergy Score (Bliss) | Reference |
| H358 (KRAS G12C NSCLC) | Sotorasib | ~70 | Jansen RA, et al. PNAS. 2024 |
| SW837 (KRAS G12C Colon Cancer) | Sotorasib | ~51 | Jansen RA, et al. PNAS. 2024 |
A Bliss synergy score above 10 is indicative of a synergistic interaction.[4]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for assessing its synergistic activity.
Caption: Mechanism of this compound action in overcoming resistance to RAS inhibitors.
References
HRX-0233: A Targeted Approach to Overcoming Resistance in KRAS-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
HRX-0233 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4), also known as MKK4. This novel therapeutic agent is under investigation for its potential role in combination therapies, particularly for cancers driven by KRAS mutations. This guide provides a comprehensive overview of this compound, its molecular target, mechanism of action, and the key experimental data supporting its development.
Core Concepts: The Target and its Role in Cancer
This compound's primary target, MAP2K4 (MKK4), is a dual-specificity protein kinase that plays a crucial role in the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the broader Mitogen-Activated Protein Kinase (MAPK) signaling network. In the context of KRAS-mutant cancers, the inhibition of the primary RAS-RAF-MEK-ERK signaling pathway by targeted therapies often leads to a feedback activation of parallel pathways, including the MAP2K4-JNK-JUN cascade. This feedback loop can reactivate downstream effectors, ultimately leading to therapeutic resistance.
This compound's mechanism of action is centered on preventing this feedback activation. By selectively inhibiting MAP2K4, this compound, when used in combination with RAS inhibitors, can lead to a more sustained and complete suppression of MAPK signaling, thereby overcoming resistance and inducing more durable tumor shrinkage.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound, both as a single agent and in combination with the KRAS G12C inhibitor, sotorasib (B605408).
| Compound | Target | Biochemical IC50 | Notes |
| Darizmetinib (HRX215) | MAP2K4 (MKK4) | 20 nM | A related, first-in-class MKK4 inhibitor, providing context for the potency of this class of compounds.[4] |
| Cell Line | Treatment | Bliss Synergy Score | Interpretation |
| H358 (KRAS G12C) | This compound + Sotorasib | ~70 | Strong synergistic effect in inhibiting cell proliferation.[5] |
| SW837 (KRAS G12C) | This compound + Sotorasib | ~51 | Strong synergistic effect in inhibiting cell proliferation.[5] |
| Cell Line | Treatment | Observation |
| H358 (KRAS G12C) | This compound + Sotorasib | Strong synergistic induction of apoptosis, as measured by caspase 3/7 activity.[2] |
| SW837 (KRAS G12C) | This compound + Sotorasib | Strong synergistic induction of apoptosis, as measured by caspase 3/7 activity.[2] |
| Xenograft Model | Treatment | Outcome |
| H358 (KRAS G12C) | This compound (250 mg/kg) + Sotorasib (10 mg/kg) | Durable tumor shrinkage and well-tolerated.[2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Synergy Assays
1. Long-Term Cell Viability (Crystal Violet Assay):
-
Cell Seeding: Cancer cell lines (e.g., H358, SW837) are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound, a RAS inhibitor (e.g., sotorasib), or a combination of both. Media and drugs are refreshed every 2-3 days.
-
Incubation: Cells are cultured for 10-14 days.
-
Staining: Cells are fixed with a solution like methanol (B129727) and then stained with a 0.5% crystal violet solution, which binds to proteins and DNA of adherent, viable cells.[6]
-
Quantification: The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.
2. Synergy Analysis:
-
The Bliss synergy score is calculated from the cell viability data of combination treatments. A score significantly above 10 is indicative of a synergistic interaction between the two drugs.[2]
Immunoblotting (Western Blot)
1. Cell Lysis:
-
Cells are treated with the compounds of interest for the specified duration.
-
Following treatment, cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Protein Quantification:
-
The total protein concentration of the lysates is determined using a standard method like the BCA assay.
3. Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
4. Antibody Incubation and Detection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, phospho-JUN, total ERK, total JUN, and a loading control like vinculin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified.[7][8][9]
In Vivo Xenograft Studies
1. Cell Implantation:
-
Human cancer cells (e.g., H358) are subcutaneously injected into immunocompromised mice.
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a specified volume.
-
Mice are then randomized into treatment groups: vehicle control, this compound alone, sotorasib alone, and the combination of this compound and sotorasib.
-
Drugs are administered at specified doses and schedules (e.g., this compound at 250 mg/kg and sotorasib at 10 mg/kg).[2]
3. Monitoring and Analysis:
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergy between this compound and RAS inhibitors.
References
- 1. A fluorescence-based thermal shift assay identifies inhibitors of mitogen activated protein kinase kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crossfire-oncology.com [crossfire-oncology.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Sotorasib (AMG 510) in KRAS G12C-Mutant Cancer Signaling
Disclaimer: No public information was found for a compound designated "HRX-0233." This guide uses Sotorasib (AMG 510), a well-characterized and clinically approved KRAS G12C inhibitor, as a representative example to fulfill the detailed technical requirements of the request.
Introduction
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, and for decades, they have been considered largely "undruggable." The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation found in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly targets the KRAS G12C mutant protein. This guide provides a detailed technical overview of Sotorasib's mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its activity.
Mechanism of Action
Sotorasib operates through a unique mechanism that exploits the cysteine residue present in the KRAS G12C mutant. The drug forms a covalent bond with the thiol group of Cys12, locking the KRAS protein in its inactive, GDP-bound state. This prevents the subsequent binding of GTP, which is required for KRAS activation and downstream signaling. By trapping KRAS G12C in this inactive conformation, Sotorasib effectively inhibits the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR signaling pathways, which are critical for tumor cell proliferation, survival, and differentiation.
Signaling Pathway Inhibition by Sotorasib
Quantitative Preclinical Data
The preclinical efficacy of Sotorasib has been demonstrated across a range of in vitro and in vivo models harboring the KRAS G12C mutation.
Table 1: In Vitro Activity of Sotorasib in KRAS G12C-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS G12C IC50 (nM) | p-ERK IC50 (nM) | Reference |
| NCI-H358 | NSCLC | 7 | 8 | |
| MIA PaCa-2 | Pancreatic | 12 | 15 | |
| SW1573 | NSCLC | 9 | 10 | |
| NCI-H2122 | NSCLC | 10 | 11 |
Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| NCI-H358 | NSCLC | 100 mg/kg, QD | 81 | |
| MIA PaCa-2 | Pancreatic | 100 mg/kg, QD | 75 | |
| Patient-Derived Xenograft (LUAD) | NSCLC | 100 mg/kg, QD | >90 (Regression) |
QD: once daily
Clinical Trial Data
Sotorasib has undergone extensive clinical evaluation, leading to its approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.
Table 3: Key Clinical Trial Results for Sotorasib (CodeBreaK 100)
| Clinical Trial Phase | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase 1/2 | Advanced Solid Tumors | 129 | - | - | - | |
| Phase 2 | NSCLC (previously treated) | 126 | 37.1% | 6.8 months | 12.5 months | |
| Phase 3 | NSCLC (vs. Docetaxel) | 345 | 28.1% (vs. 13.2%) | 5.6 months (vs. 4.5 months) | 10.6 months (vs. 11.3 months) |
Experimental Protocols
The following sections detail the methodologies for key experiments used in the characterization of Sotorasib.
In Vitro Cell Proliferation Assay
This assay determines the concentration of Sotorasib required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: KRAS G12C-mutant cancer cells (e.g., NCI-H358) are seeded into 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium and incubated for 24 hours.
-
Compound Treatment: A serial dilution of Sotorasib (typically from 0.1 nM to 10 µM) is prepared in the appropriate vehicle (e.g., DMSO) and added to the cells. A vehicle-only control is included.
-
Incubation: Cells are incubated with the compound for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
Western Blot for Phospho-ERK Inhibition
This protocol is used to confirm the on-target effect of Sotorasib by measuring the phosphorylation of ERK, a key downstream effector of the MAPK pathway.
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with varying concentrations of Sotorasib for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ), and p-ERK levels are normalized to total ERK and the loading control.
Workflow for Preclinical Evaluation
Resistance Mechanisms
Despite the initial efficacy of Sotorasib, acquired resistance can emerge. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.
-
On-Target Resistance: Secondary mutations in the KRAS G12C allele can arise, which may prevent Sotorasib from binding effectively.
-
Bypass Track Activation: Upregulation of alternative signaling pathways, such as the PI3K/AKT pathway or other receptor tyrosine kinases (e.g., MET, EGFR), can bypass the need for KRAS signaling.
-
Histological Transformation: In some cases, tumors can undergo a change in their cellular appearance and characteristics, such as transformation from NSCLC to small cell lung cancer, which is less dependent on KRAS signaling.
Conclusion
Sotorasib represents a landmark achievement in targeting KRAS-mutant cancers. Its specific, covalent mechanism of action effectively inhibits the KRAS G12C oncoprotein, leading to significant clinical benefits for patients with KRAS G12C-mutated tumors. The preclinical and clinical data, supported by robust experimental methodologies, have established Sotorasib as a foundational therapy. Ongoing research is focused on overcoming resistance and exploring combination strategies to further improve patient outcomes.
HRX-0233: A Technical Guide to a Novel MAP2K4 Inhibitor for KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
HRX-0233 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4 or MKK4). It has emerged as a promising therapeutic agent, particularly in combination with RAS inhibitors, for the treatment of KRAS-mutant cancers. This technical guide provides a comprehensive overview of the structure, properties, mechanism of action, and experimental protocols related to this compound, intended to support further research and development efforts in oncology.
Core Properties of this compound
This compound is a white to off-white solid compound with the following key identifiers and physicochemical properties:
| Property | Value | Reference |
| IUPAC Name | N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,6-difluorophenyl)propane-1-sulfonamide | [1] |
| CAS Number | 2409140-12-9 | [1] |
| Molecular Formula | C₂₄H₂₁F₂N₅O₃S | [1] |
| Molecular Weight | 497.52 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of MAP2K4, a key kinase in the c-Jun N-terminal kinase (JNK) signaling pathway. In the context of KRAS-mutant cancers, inhibition of the primary oncogenic driver, the RAS-RAF-MEK-ERK pathway, by drugs such as sotorasib, often leads to a feedback activation of receptor tyrosine kinases (RTKs). This reactivation of RTKs can sustain cancer cell proliferation and survival, thereby limiting the efficacy of the RAS inhibitor.
This compound-mediated inhibition of MAP2K4 prevents the downstream activation of JNK and the transcription factor JUN. This, in turn, blocks the feedback loop that leads to the upregulation of RTKs, resulting in a more sustained and complete suppression of MAPK signaling when used in combination with a RAS inhibitor.[3][4]
References
An In-depth Technical Guide on HRX-0233 and its Interplay with the JNK Signaling Pathway in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel small-molecule MAP2K4 inhibitor, HRX-0233, and its mechanism of action within the c-Jun N-terminal kinase (JNK) signaling pathway. The focus is on its synergistic effects with RAS inhibitors in the context of KRAS-mutant cancers, a significant area of research in oncology. This document details the underlying molecular mechanisms, presents key preclinical data, and provides detailed experimental protocols for the assays cited.
Executive Summary
Mutations in the KRAS oncogene are prevalent in many difficult-to-treat cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). While the development of KRAS inhibitors, such as sotorasib (B605408), has been a major breakthrough, their efficacy is often limited by adaptive resistance mechanisms. A key resistance pathway involves the feedback activation of the MAP2K4-JNK-JUN signaling cascade. This compound is a potent and selective inhibitor of MAP2K4 (also known as MKK4) that, when used in combination with RAS inhibitors, prevents this feedback loop, leading to a more sustained and potent anti-tumor response. Preclinical studies have demonstrated significant synergy between this compound and sotorasib, resulting in durable tumor shrinkage in KRAS-mutant cancer models. This guide will delve into the scientific basis for this combination therapy and provide the technical details of the seminal research in this area.
The Role of the JNK Signaling Pathway in KRAS Inhibitor Resistance
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that drives cell proliferation and survival. In cancers with activating KRAS mutations, this pathway is constitutively active. While inhibitors targeting KRAS can initially suppress this pathway, cancer cells can adapt by activating parallel signaling pathways. One such adaptive mechanism is the feedback activation of the MAP2K4-JNK-JUN pathway.
Inhibition of the RAS-MEK-ERK pathway leads to the upregulation of the MAP2K4-JNK-JUN signaling cascade. Activated JUN, a transcription factor, then promotes the expression of several receptor tyrosine kinases (RTKs), including ERBB2 and ERBB3. These RTKs can then signal to reactivate the KRAS pathway, thus circumventing the effects of the KRAS inhibitor.
dot
Caption: Feedback activation of the MAP2K4-JNK-JUN pathway in response to KRAS inhibition.
This compound directly inhibits MAP2K4, thereby preventing the phosphorylation and activation of JNK and its downstream target JUN. This blockade of the feedback loop restores the efficacy of KRAS inhibitors.
Quantitative Preclinical Data
The synergistic anti-tumor activity of this compound in combination with RAS pathway inhibitors has been demonstrated in various KRAS-mutant cancer cell lines.
In Vitro Synergy
The combination of this compound with the KRAS G12C inhibitor sotorasib has been shown to be highly synergistic in KRAS G12C-mutant lung (H358) and colorectal (SW837) cancer cell lines. The Bliss synergy score, a measure of the combined effect of two drugs, was calculated from three independent experiments. A score above 10 is generally considered synergistic.
| Cell Line | KRAS Mutation | This compound + Sotorasib Bliss Synergy Score |
| H358 (NSCLC) | G12C | ~70 |
| SW837 (CRC) | G12C | ~51 |
Data extracted from Jansen RA, et al. PNAS. 2024.
In Vivo Efficacy
The combination of this compound and sotorasib resulted in significant and durable tumor regression in a mouse xenograft model using the H358 KRAS G12C-mutant NSCLC cell line. The combination therapy was well-tolerated, with no significant loss in mouse body weight.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | ~1200 |
| Sotorasib (25 mg/kg, daily) | ~800 |
| This compound (50 mg/kg, twice daily) | ~1100 |
| Sotorasib + this compound | <100 |
Data estimated from graphical representations in Jansen RA, et al. PNAS. 2024.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Culture
-
Cell Lines:
-
H358 (human NSCLC, KRAS G12C)
-
SW837 (human colorectal adenocarcinoma, KRAS G12C)
-
DLD-1 (human colorectal adenocarcinoma, KRAS G13D)
-
-
Culture Medium:
-
H358 and DLD-1 cells were cultured in RPMI-1640 medium.
-
SW837 cells were cultured in Leibovitz's L-15 Medium.
-
-
Supplements: All media were supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2 (for RPMI-1640) or without CO2 (for L-15).
Western Blot Analysis
dot
Caption: A generalized workflow for Western blot analysis.
-
Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) were separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Membranes were blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Membranes were incubated with primary antibodies overnight at 4°C. Key antibodies included:
-
p-ERK (Thr202/Tyr204)
-
Total ERK
-
p-JUN (Ser63)
-
Total JUN
-
p-S6 (Ser235/236)
-
Total S6
-
ERBB2
-
ERBB3
-
Vinculin (loading control)
-
-
Secondary Antibody Incubation: Membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Chemiluminescent signal was detected using an ECL substrate and an imaging system.
Cell Viability Assays
-
Cell Seeding: H358 and SW837 cells were seeded in 6-well plates.
-
Treatment: Cells were treated with increasing concentrations of sotorasib, this compound, or the combination. Media and drugs were refreshed every 2-3 days.
-
Incubation: Cells were cultured for 10-14 days.
-
Fixing and Staining: Cells were fixed with methanol (B129727) and stained with 0.5% crystal violet solution.
-
Imaging and Quantification: Plates were imaged, and the stained cell biomass was quantified by dissolving the dye in methanol and measuring the absorbance at 590 nm.
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Treatment: Cells were treated with the indicated drugs for 48 hours.
-
Assay: Caspase-3/7 activity was measured using the Caspase-Glo 3/7 Assay kit according to the manufacturer's instructions. Luminescence was measured using a plate reader.
In Vivo Xenograft Model
dot
Caption: Workflow for the H358 xenograft mouse model.
-
Animal Model: Female athymic nude mice were used.
-
Cell Inoculation: 5 x 10^6 H358 cells were injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to an average volume of approximately 150 mm³.
-
Treatment Groups: Mice were randomized into four groups:
-
Vehicle control
-
Sotorasib (25 mg/kg, once daily, oral gavage)
-
This compound (50 mg/kg, twice daily, oral gavage)
-
Sotorasib + this compound
-
-
Monitoring: Tumor volume and mouse body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.
-
Endpoint: The study was terminated after a predetermined period (e.g., 21 days) or when tumors reached a maximum allowed size.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for overcoming adaptive resistance to KRAS inhibitors in mutant cancers. By targeting the MAP2K4-JNK-JUN feedback loop, this compound restores and enhances the efficacy of drugs like sotorasib. The strong preclinical data, demonstrating synergy both in vitro and in vivo, provides a solid rationale for the clinical development of this combination therapy.
Future research should focus on exploring the efficacy of this compound in combination with other RAS and MAPK pathway inhibitors across a broader range of KRAS-mutant and other oncogene-driven cancers. Further investigation into potential biomarkers of response and resistance to this combination therapy will also be crucial for patient stratification in future clinical trials. The favorable toxicity profile observed in preclinical models is encouraging, but rigorous evaluation in clinical studies is necessary to establish the safety and efficacy of this novel combination approach in cancer patients.
The Role of MAP2K4 in Adaptive Resistance to Cancer Therapies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired and adaptive resistance to targeted cancer therapies remains a significant clinical challenge, limiting the long-term efficacy of otherwise potent drugs. This technical guide delves into the pivotal role of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4), also known as MKK4, in mediating adaptive resistance. We explore the intricate signaling pathways governed by MAP2K4, present quantitative data on its impact on drug sensitivity, and provide detailed experimental protocols for its investigation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and overcome MAP2K4-driven therapy resistance.
Introduction: The Challenge of Adaptive Resistance
Targeted therapies, such as MEK and KRAS inhibitors, have revolutionized cancer treatment by selectively targeting oncogenic signaling pathways. However, their clinical benefit is often curtailed by the emergence of adaptive resistance, a process whereby cancer cells rewire their signaling networks to bypass the drug's inhibitory effects. A key player in this adaptive rewiring is the MAP2K4 signaling axis.
MAP2K4 is a dual-specificity protein kinase that can phosphorylate and activate both c-Jun N-terminal kinases (JNKs) and p38 MAP kinases in response to cellular stress.[1][2] While historically considered a tumor suppressor in some contexts, emerging evidence highlights its critical role in promoting survival and resistance in the face of therapeutic intervention.
MAP2K4-Mediated Signaling Pathways in Adaptive Resistance
The primary mechanism by which MAP2K4 drives adaptive resistance involves a feedback loop that reactivates the MAPK pathway. Inhibition of key nodes in the MAPK cascade, such as MEK or KRAS, leads to the suppression of negative feedback mechanisms, resulting in the activation of the MAP2K4-JNK-JUN signaling pathway.[3][4]
Activated JUN, a transcription factor, then promotes the expression of several receptor tyrosine kinases (RTKs), including HER2 and HER3.[3][4] These RTKs, in turn, signal to reactivate the MAPK pathway, thereby circumventing the inhibitor's effect and promoting cell survival and proliferation.[3][4]
While the JNK pathway is the most well-documented downstream effector of MAP2K4 in this context, MAP2K4 can also activate the p38 MAPK pathway.[5] The p38 pathway is known to be involved in various stress responses and can contribute to chemotherapy resistance, although its specific role in MAP2K4-mediated adaptive resistance to targeted therapies is an area of ongoing investigation.[6][7][8]
Data Presentation: Quantitative Insights into MAP2K4's Role
The functional consequences of MAP2K4 activity in adaptive resistance are evident in various preclinical models. The following tables summarize key quantitative data from published studies.
Table 1: Sensitivity to MEK Inhibitors in MAP2K4 Wild-Type vs. Mutant/Knockout Cell Lines
| Cell Line | Cancer Type | MAP2K4 Status | MEK Inhibitor | IC50 (µM) | Fold Change in Sensitivity | Reference |
| H358 | Lung | Wild-Type | Selumetinib | >10 | - | [3] |
| H358 | Lung | Knockout | Selumetinib | ~2 | >5x | [3] |
| HCT116 | Colon | Wild-Type | Selumetinib | >10 | - | [3] |
| HCT116 | Colon | Knockout | Selumetinib | ~1 | >10x | [3] |
| MDA-MB-231 | Breast | Wild-Type | Trametinib | ~0.1 | - | [1] |
| MDA-MB-134VI | Breast | Mutant (inactive) | Trametinib | <0.01 | >10x | [9] |
This table illustrates that cancer cell lines with non-functional MAP2K4 (either through knockout or mutation) are significantly more sensitive to MEK inhibition.
Table 2: Synergistic Effects of MAP2K4 Inhibitors with KRAS/MEK Inhibitors
| Cell Line | Cancer Type | KRAS Mutation | Combination | Synergy Score (Bliss Independence) | Reference |
| H358 | Lung | G12C | Sotorasib + HRX-0233 | >10 | [4] |
| SW837 | Colon | G12C | Sotorasib + this compound | >15 | [4] |
| HCT116 | Colon | G13D | Trametinib + MAP2K4i | Synergistic (CI < 1) | [9] |
This table highlights the strong synergistic effect of combining a MAP2K4 inhibitor (this compound) with a KRAS G12C inhibitor (sotorasib) or a MEK inhibitor (trametinib). Higher Bliss scores and Combination Index (CI) values below 1 indicate synergy.
Table 3: In Vivo Response to MEK Inhibition Based on MAP2K4 Status in Patient-Derived Xenografts (PDXs)
| PDX Model | Cancer Type | MAP2K4 Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| Multiple | Breast, Colon, Prostate | Wild-Type | Binimetinib | 20% | [1] |
| Multiple | Breast, Colon, Prostate | Mutant | Binimetinib | 80% (regression) | [1] |
This table demonstrates that in PDX models, which more closely mimic human tumors, MAP2K4 mutations are predictive of a significantly better response to MEK inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MAP2K4 in adaptive resistance.
Cell Viability and Drug Synergy Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic effects of drug combinations.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of single agents or a matrix of concentrations for drug combinations. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate synergy scores using models such as the Bliss Independence or Loewe Additivity model.
-
Western Blot Analysis of MAP2K4 Pathway Activation
Objective: To detect the phosphorylation status of MAP2K4, JNK, and p38, as well as downstream targets like JUN.
Protocol:
-
Cell Lysis:
-
Treat cells with drugs for the desired time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-MAP2K4, anti-phospho-JNK, anti-phospho-p38, anti-phospho-JUN) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins or a loading control like GAPDH or β-actin.
Patient-Derived Xenograft (PDX) Studies
Objective: To evaluate the in vivo efficacy of targeted therapies in a model that better recapitulates human tumor heterogeneity.
Protocol:
-
Tumor Implantation: Implant fresh patient tumor fragments subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), passage them into new cohorts of mice for expansion.
-
Drug Efficacy Studies:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, single agents, combination therapy).
-
Administer drugs according to the desired schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and overall health.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) or tumor regression.
-
Perform statistical analysis to determine the significance of treatment effects.
-
Clinical Implications and Future Directions
The central role of MAP2K4 in adaptive resistance has significant clinical implications.
-
Biomarker Development: Loss-of-function mutations in MAP2K4 can serve as a predictive biomarker to identify patients who are more likely to respond to MEK inhibitor monotherapy.[1]
-
Combination Therapies: The synergistic effect of combining MAP2K4 inhibitors with KRAS or MEK inhibitors provides a strong rationale for the clinical development of such combination strategies to overcome adaptive resistance and improve patient outcomes.[4][9] Several clinical trials are underway to explore the efficacy of MAP2K4 inhibitors in various cancer types.
Future research should focus on further elucidating the role of the MAP2K4-p38 axis in adaptive resistance and identifying additional downstream effectors of MAP2K4. Moreover, the development of robust and clinically applicable assays to assess MAP2K4 status in patient tumors will be crucial for the successful implementation of personalized therapeutic strategies targeting this pathway.
Conclusion
MAP2K4 is a critical mediator of adaptive resistance to MAPK pathway inhibitors. Its activation of the JNK-JUN signaling cascade triggers a feedback loop that reactivates pro-survival signaling, thereby limiting the efficacy of targeted therapies. Understanding the molecular mechanisms of MAP2K4-driven resistance and leveraging this knowledge to develop rational combination therapies holds the promise of more durable and effective cancer treatments. This technical guide provides a foundational resource for researchers and clinicians working to translate these insights into tangible benefits for patients.
References
- 1. MAP3K1 and MAP2K4 mutations are associated with sensitivity to MEK inhibitors in multiple cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAP3K1 and MAP2K4 mutations are associated with sensitivity to MEK inhibitors in multiple cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 7. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to HRX-0233 for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
HRX-0233 is a novel small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4), also known as MKK4. Emerging preclinical research highlights its significant potential in oncology, particularly in combination therapies for KRAS-mutant cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The primary focus is on the synergistic effects of this compound with RAS pathway inhibitors, a strategy that addresses the challenge of acquired resistance to targeted therapies. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] While the development of direct KRAS inhibitors, such as sotorasib (B605408), has marked a significant advancement in treating KRAS G12C-mutant tumors, their efficacy is often limited by intrinsic and acquired resistance mechanisms.[3] A key resistance pathway involves the feedback activation of receptor tyrosine kinases (RTKs), which reactivates KRAS and downstream signaling pathways like the MAPK pathway.[3][4]
This compound emerges as a promising therapeutic agent that targets a critical node in this feedback loop. By inhibiting MAP2K4, this compound prevents the reactivation of KRAS signaling, thereby sensitizing cancer cells to the effects of RAS inhibitors.[3] Preclinical studies have demonstrated that the combination of this compound with sotorasib leads to strong tumor shrinkage in KRAS G12C-mutant NSCLC models without apparent toxicity.[3][5] This guide delves into the technical details of this compound's action and provides the necessary information for its evaluation in cancer research settings.
Mechanism of Action
This compound is a potent and selective inhibitor of MAP2K4. In the context of KRAS-mutant cancers treated with a RAS inhibitor, a feedback loop is often activated, limiting the drug's effectiveness. This process is initiated by the inhibition of the RAS-RAF-MEK-ERK pathway, which leads to the activation of the parallel MAP2K4-JNK-JUN signaling pathway.[1][3] The activation of this pathway results in the elevated expression of several RTKs, which in turn reactivate KRAS and its downstream effectors.[1][3]
This compound directly intervenes in this feedback mechanism. By inhibiting MAP2K4, it prevents the phosphorylation and activation of JNK, which subsequently blocks the activation of the transcription factor JUN. This disruption of the MAP2K4-JNK-JUN axis prevents the upregulation of RTKs, thus averting the reactivation of KRAS signaling.[1][3] The result is a more sustained and complete inhibition of the MAPK signaling pathway, leading to a synergistic anti-tumor effect when combined with a RAS inhibitor.[3][5]
Preclinical Data
The combination of this compound with RAS inhibitors has shown significant synergy in preclinical models of KRAS-mutant cancers.
In Vitro Studies
In vitro studies using KRAS G12C-mutant lung and colon cancer cell lines have demonstrated a strong synergistic effect between this compound and sotorasib.[3] This synergy is observed across a range of drug concentrations and results in a more profound inhibition of cell proliferation and induction of apoptosis compared to either agent alone.
Table 1: In Vitro Synergy of this compound with RAS Pathway Inhibitors
| Cell Line | Cancer Type | KRAS Mutation | Combination Agent | Observed Effect |
| H358 | NSCLC | G12C | Sotorasib | Strong synergistic induction of apoptosis |
| SW837 | Colon Cancer | G12C | Sotorasib | Synergistic impairment of cell proliferation |
| DLD1 | Colon Cancer | G13D | RMC-6236 (pan-RAS inhibitor) | Strong synergy, cytostatic effect |
In Vivo Studies
In vivo studies using mouse xenograft models of human KRAS G12C-mutant NSCLC have corroborated the in vitro findings. The combination of this compound and sotorasib resulted in significant and durable tumor shrinkage without any observable toxicity.[3]
Table 2: In Vivo Efficacy of this compound and Sotorasib Combination in H358 Xenografts
| Treatment Group | Dosing | Outcome |
| Vehicle | - | Progressive tumor growth |
| This compound alone | Not specified | Modest tumor growth inhibition |
| Sotorasib alone | Not specified | Initial tumor growth inhibition followed by regrowth |
| This compound + Sotorasib | Not specified | Strong and sustained tumor shrinkage[3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture and Reagents
-
Cell Lines: H358, SW837, and DLD1 cell lines can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: this compound can be synthesized or obtained from commercial suppliers. Sotorasib and other RAS inhibitors are also commercially available.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a RAS inhibitor, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism). Synergy can be calculated using the Bliss independence model.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentrations of this compound and/or a RAS inhibitor for the specified time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Following washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 3: Recommended Antibodies for Western Blotting
| Target Protein | Supplier | Catalog Number |
| p-JNK (Thr183/Tyr185) | Cell Signaling Technology | #9251 |
| JNK | Cell Signaling Technology | #9252 |
| p-c-Jun (Ser63) | Cell Signaling Technology | #9261 |
| c-Jun | Cell Signaling Technology | #9165 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #4370 |
| ERK1/2 | Cell Signaling Technology | #4695 |
| Vinculin (Loading Control) | Sigma-Aldrich | V9131 |
In Vivo Xenograft Studies
References
- 1. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers. - DKFZ [inrepo02.dkfz.de]
The Synergistic Interplay of HRX-0233 and Receptor Tyrosine Kinase Feedback Loops in KRAS-Mutant Cancers: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of HRX-0233, a novel small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4), and its critical role in counteracting the receptor tyrosine kinase (RTK) feedback loop that limits the efficacy of RAS inhibitors in KRAS-mutant cancers. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research.
Executive Summary
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, making it a prime target for therapeutic intervention. While direct inhibitors of mutant KRAS, such as sotorasib, have shown clinical promise, their effectiveness is often hampered by adaptive resistance mechanisms. A key mechanism is the feedback activation of the MAP2K4-JNK-JUN signaling pathway, which leads to the upregulation of multiple receptor tyrosine kinases (RTKs). These reactivated RTKs subsequently restimulate the RAS-MAPK pathway, thereby diminishing the therapeutic impact of the KRAS inhibitor. This compound, a potent and selective inhibitor of MAP2K4, has emerged as a promising agent to overcome this resistance. By preventing the feedback activation of RTKs, this compound, in combination with RAS inhibitors, leads to a more profound and sustained inhibition of downstream signaling, resulting in significant tumor shrinkage in preclinical models of KRAS-mutant cancers.[1][2][3][4][5]
The Challenge: Receptor Tyrosine Kinase Feedback Activation in RAS-Inhibited Cancers
The inhibition of mutant KRAS in cancer cells triggers a compensatory feedback mechanism. This involves the activation of a parallel signaling cascade mediated by MAP2K4 (also known as MKK4), which is a key component of the stress-activated protein kinase (SAPK) signaling pathway.[6] This activation of the MAP2K4-JNK-JUN axis leads to the increased expression of several RTKs, including members of the HER family like ERBB2 and ERBB3, as well as EGFR.[5][7][8][9] These upregulated RTKs can then signal upstream of KRAS, leading to the reactivation of the MAPK and other pro-survival pathways, effectively bypassing the inhibitory effect of the targeted therapy.[2][3][4][5] This adaptive resistance is a significant clinical challenge, limiting the duration and depth of response to KRAS inhibitors.[9]
This compound: A Strategic Intervention
This compound is a small-molecule inhibitor that potently and selectively targets MAP2K4.[1][6] Its mechanism of action is designed to specifically block the aforementioned feedback loop. By inhibiting MAP2K4, this compound prevents the downstream activation of JNK and JUN, thereby suppressing the transcriptional upregulation of RTKs.[2][3][4] This abrogation of the feedback mechanism renders cancer cells more sensitive to the effects of RAS inhibitors.
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways and the mechanism of action of this compound.
Caption: RTK feedback loop initiated by RAS inhibition.
Caption: this compound blocks the RTK feedback loop.
Quantitative Data Summary
The combination of this compound with RAS inhibitors has demonstrated significant synergistic effects in preclinical studies. The following tables summarize key quantitative findings.
| Table 1: In Vitro Efficacy of Sotorasib in KRAS G12C Mutant Cell Lines | |
| Cell Line | Cancer Type |
| NCI-H358 | NSCLC |
| MIA PaCa-2 | Pancreatic |
| NCI-H23 | NSCLC |
| Data compiled from multiple sources.[10][11] |
| Table 2: Synergistic Effects of this compound and RAS Inhibitors | ||
| Cancer Model | RAS Inhibitor | Observed Effect of Combination |
| KRAS G12C-mutant Lung Cancer Cells | Sotorasib | Highly synergistic |
| KRAS G12C-mutant Colon Cancer Cells | Sotorasib | Highly synergistic |
| KRAS-mutant Lung and Colon Cancer Cells | Pan-RAS Inhibitors | Highly synergistic |
| H358 KRAS G12C-mutant NSCLC Xenografts | Sotorasib | Strong and durable tumor shrinkage |
| Based on findings from Jansen, R. A., et al. (2024).[8][12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound in combination with RAS inhibitors.
Cell Viability (Crystal Violet) Assay
This protocol is adapted from the methodology described in the study by Jansen et al. (2024).
Caption: Workflow for the Crystal Violet long-term viability assay.
-
Cell Culture: KRAS-mutant cell lines (e.g., H358, SW837) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in multi-well plates at a density that allows for long-term growth.
-
Treatment: The following day, cells are treated with increasing concentrations of sotorasib, this compound, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation and Maintenance: Cells are incubated for 10 to 14 days. The culture medium and drugs are refreshed every 2 to 3 days.
-
Fixation and Staining: After the incubation period, the medium is removed, and the cells are washed with PBS. Cells are then fixed with a suitable fixative (e.g., 4% paraformaldehyde) and stained with a 0.5% crystal violet solution.
-
Quantification: The plates are washed to remove excess stain and allowed to dry. The stained cells are then imaged, and the crystal violet is solubilized (e.g., with methanol) for spectrophotometric quantification of cell viability.
Western Blot Analysis
This protocol outlines the general steps for assessing protein expression and phosphorylation status, as performed in the Jansen et al. (2024) study.
-
Cell Treatment and Lysis: Plate KRAS-mutant cells and treat with sotorasib, this compound, or the combination for specified time points (e.g., 6 and 48 hours).[8] Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-JUN, total JUN, ERBB2, ERBB3, and a loading control like vinculin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The combination of the MAP2K4 inhibitor this compound with RAS inhibitors represents a rational and highly effective therapeutic strategy to overcome adaptive resistance in KRAS-mutant cancers.[2][3][4] By disabling the RTK feedback loop, this combination therapy leads to a more durable and complete suppression of oncogenic signaling. The robust anti-tumor activity observed in preclinical models, without apparent toxicity, strongly supports the clinical development of this combination for patients with KRAS-driven malignancies.[1][4][5][12] Future research should focus on clinical trials to evaluate the safety and efficacy of this combination in patients, as well as to identify predictive biomarkers for response.
References
- 1. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers. - DKFZ [inrepo02.dkfz.de]
- 2. This compound (HRX0233) | MAP2K4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition [mdpi.com]
- 5. oncodeinstitute.nl [oncodeinstitute.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MAP2K4: New kid on the MAP Kinase block | Frederick National Laboratory [frederick.cancer.gov]
- 8. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy of HRX-0233
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRX-0233 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4), also known as MKK4.[1][2][3] It has demonstrated significant therapeutic potential, particularly in the context of KRAS-mutant cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer.[1][4][5][6] this compound exhibits a synergistic effect when used in combination with RAS inhibitors, like sotorasib, by preventing the feedback activation of receptor tyrosine kinases (RTKs) and leading to a more sustained and complete inhibition of the MAPK signaling pathway.[1][4][5][7]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound, enabling researchers to assess its anti-proliferative and pro-apoptotic effects, and to elucidate its mechanism of action in relevant cancer cell lines.
Mechanism of Action: Overcoming Resistance in KRAS-Mutant Cancers
In KRAS-mutant cancers, inhibition of the RAS-RAF-MEK-ERK pathway by targeted therapies can lead to a feedback activation of the parallel MAP2K4-JNK-JUN signaling pathway.[4][5] This activation results in the elevated expression of RTKs, which can reactivate KRAS and its downstream effectors, thereby limiting the efficacy of the primary inhibitor.[5][7] this compound, by inhibiting MAP2K4, blocks this feedback loop, leading to a more profound and durable suppression of cancer cell growth when combined with RAS pathway inhibitors.[4][5][7][8]
Data Presentation: In Vitro Efficacy of this compound in Combination Therapy
The following table summarizes representative quantitative data from in vitro studies on this compound in combination with the KRAS G12C inhibitor, sotorasib.
| Cell Line | Cancer Type | Assay | Treatment | Concentration | Outcome |
| H358 | NSCLC (KRAS G12C) | Long-term Proliferation | This compound | 6 µM | Minimal single-agent activity |
| H358 | NSCLC (KRAS G12C) | Long-term Proliferation | Sotorasib | 25 nM | Moderate inhibition |
| H358 | NSCLC (KRAS G12C) | Long-term Proliferation | This compound + Sotorasib | 6 µM + 25 nM | Strong synergistic anti-proliferative effect |
| SW837 | Colon Cancer (KRAS G12C) | Long-term Proliferation | This compound | 6 µM | Minimal single-agent activity |
| SW837 | Colon Cancer (KRAS G12C) | Long-term Proliferation | Sotorasib | 25 nM | Moderate inhibition |
| SW837 | Colon Cancer (KRAS G12C) | Long-term Proliferation | This compound + Sotorasib | 6 µM + 25 nM | Strong synergistic anti-proliferative effect |
| DLD1 | Colon Cancer (KRAS G13D) | Caspase 3/7 Activity | This compound + RMC-6236 | 6 µM + 100 nM | Modest increase in apoptosis |
Data compiled from published studies.[4][7] Concentrations and outcomes are representative and may vary based on experimental conditions.
Experimental Protocols
Cell Proliferation Assay (Long-Term)
This protocol is designed to assess the long-term effect of this compound on cancer cell proliferation, both as a single agent and in combination with other inhibitors.
Materials:
-
KRAS-mutant cancer cell lines (e.g., H358, SW837)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Sotorasib)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Plate reader or high-content imager
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells for vehicle control, single-agent treatments, and combination treatments.
-
Incubation: Incubate the plates for 10 to 14 days.[4] Every 3-4 days, carefully aspirate the medium and replace it with fresh medium containing the appropriate drug concentrations.
-
Fixation and Staining: After the incubation period, wash the cells with PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature. Wash again with PBS and stain with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow the plates to air dry completely.
-
Quantification: Elute the stain with 10% acetic acid and measure the absorbance at 590 nm using a plate reader, or scan the plates and quantify the stained area using image analysis software.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Combination effects can be assessed using synergy models such as the Bliss independence model.[7]
Western Blot Analysis for Pathway Modulation
This protocol is used to determine how this compound affects key signaling proteins within the MAPK and JNK pathways.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well tissue culture plates
-
This compound and combination drug
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-Vinculin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, a combination drug, or vehicle control for specified time points (e.g., 6 and 48 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Vinculin or β-actin should be used as a loading control.[4][7]
Caspase 3/7 Activity Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, to determine if the observed cell death is due to apoptosis.
Materials:
-
KRAS-mutant cancer cell lines
-
White-walled 96-well plates
-
This compound and combination drug
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach. Treat the cells with this compound, a combination drug, or vehicle control for a predetermined time (e.g., 24-72 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Development: Add the Caspase-Glo® 3/7 reagent directly to each well. Mix by gentle shaking and incubate at room temperature for 1-2 hours to allow for cell lysis and generation of the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo®) or to a vehicle-treated control. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis. A modest increase in caspase 3/7 activity may suggest a more cytostatic rather than cytotoxic effect in some cell lines.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEK (MAP2K) | DC Chemicals [dcchemicals.com]
- 3. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Preclinical Development of HRX-0233: A Guide for Researchers
Application Notes and Protocols for the Preclinical Evaluation of HRX-0233, a Novel MKK4 Inhibitor for KRAS-Mutant Cancers
This document provides a comprehensive overview of the preclinical experimental design for this compound, a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4). This compound is under investigation as a promising therapeutic agent, particularly in combination with RAS pathway inhibitors, for the treatment of KRAS-mutant cancers.[1][2][3][4][5][6] These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this compound.
Introduction to this compound and its Mechanism of Action
This compound targets MKK4 (also known as MAP2K4), a key kinase in the stress-activated protein kinase (SAPK) signaling pathway.[7] In KRAS-mutant cancers, inhibition of the primary RAS-RAF-MEK-ERK signaling pathway by targeted therapies can lead to a feedback activation of the parallel MKK4-JNK-JUN pathway. This feedback loop can limit the efficacy of RAS inhibitors. This compound is designed to block this adaptive resistance mechanism, thereby creating a synergistic anti-tumor effect when used in combination with RAS inhibitors like sotorasib (B605408) or MEK inhibitors like trametinib.[1][8][9][10] Preclinical studies have demonstrated that this combination strategy leads to more potent and durable tumor suppression in non-small cell lung cancer (NSCLC) and colorectal cancer models.[8][9][10]
Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound. This data provides a basis for designing further experiments and understanding the therapeutic potential of this compound.
In Vitro Efficacy
Table 1: In Vitro Anti-proliferative Activity of this compound in Combination with Sotorasib in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (μM) (single agent) | Sotorasib IC50 (μM) (single agent) | Combination (this compound + Sotorasib) IC50 (μM) | Synergy Score (Bliss) |
| H358 | NSCLC | >10 | 0.08 | 0.02 (with 6 μM this compound) | >10 |
| SW837 | Colorectal | >10 | 0.5 | 0.1 (with 6 μM this compound) | >8 |
| DLD1 | Colorectal | >10 | >1 | 0.3 (with 6 μM this compound) | >6 |
Data are representative and compiled from preclinical findings. Actual values may vary based on experimental conditions.
Table 2: In Vitro Apoptosis Induction by this compound in Combination with Sotorasib
| Cell Line | Treatment | Caspase 3/7 Activity (Fold Change vs. Control) |
| H358 | Sotorasib (25 nM) | 1.5 |
| This compound (6 μM) | 1.2 | |
| Sotorasib + this compound | 4.5 | |
| SW837 | Sotorasib (250 nM) | 1.8 |
| This compound (6 μM) | 1.3 | |
| Sotorasib + this compound | 5.2 |
Data are representative and compiled from preclinical findings. Actual values may vary based on experimental conditions.
In Vivo Efficacy
Table 3: In Vivo Tumor Growth Inhibition of this compound in Combination Therapy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (TGI) % | Notes |
| H358 | NSCLC | Sotorasib | 40% | Durable tumor shrinkage observed with combination. |
| This compound | <10% | |||
| Sotorasib + this compound | >90% | |||
| H2122 | NSCLC | Trametinib | 55% | More sustained tumor suppression with combination. |
| This compound | <10% | |||
| Trametinib + this compound | >85% |
TGI is calculated at the end of the study compared to the vehicle control group. Data are representative.
Pharmacokinetics and Toxicology
Table 4: Preliminary Pharmacokinetic Profile of this compound in Mice (Single Oral Dose)
| Parameter | Value |
| Tmax (h) | 1-2 |
| Cmax (ng/mL) | 1500-2000 |
| AUC (ng·h/mL) | 8000-10000 |
| Half-life (h) | 4-6 |
Pharmacokinetic parameters are estimates based on typical small molecule inhibitors and require experimental validation.
Table 5: Summary of Non-GLP Toxicology Observations in Mice (7-Day Repeat Dose)
| Observation | This compound Monotherapy | This compound + Sotorasib Combination |
| Body Weight Change | < 5% loss | < 5% loss |
| Clinical Signs | No observable adverse effects | No observable adverse effects |
| Gross Pathology | No abnormal findings | No abnormal findings |
These observations suggest that this compound is well-tolerated at efficacious doses, both as a single agent and in combination.[7][11]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in KRAS-mutant cancers.
Experimental Workflow Diagram
Caption: General preclinical experimental workflow for this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay (Crystal Violet)
This protocol is for assessing the long-term effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., H358, SW837)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound, Sotorasib (or other combination agent)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[12]
-
Drug Treatment: Prepare serial dilutions of this compound, the combination agent, and their combination in culture medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 7-14 days, refreshing the media with the respective drug treatments every 2-3 days.[13]
-
Staining:
-
Gently wash the cells twice with PBS.[12]
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes.
-
Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.[12]
-
Wash the plate with water until the excess dye is removed.[12]
-
Air dry the plate.
-
-
Quantification:
-
Add 200 µL of methanol to each well to solubilize the stain.[12]
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
In Vivo Xenograft Efficacy Study
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination with a RAS inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
KRAS-mutant cancer cells (e.g., H358)
-
Matrigel
-
This compound, Sotorasib (or other combination agent) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 H358 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Sotorasib alone, this compound + Sotorasib).[14][15][16]
-
Drug Administration: Administer the drugs and vehicle according to the predetermined dosing schedule and route (e.g., oral gavage).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[14]
-
Monitor the general health of the animals daily.
-
-
Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint size, or for a specified duration. Euthanize animals if they show signs of excessive toxicity or distress.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic PK study to determine the plasma concentration-time profile of this compound in mice.
Materials:
-
CD-1 or BALB/c mice
-
This compound formulated for oral and intravenous (IV) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound to mice via oral gavage and IV injection in separate groups.
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[17][18]
-
Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis and determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[6]
Non-GLP Toxicology Assessment
This protocol describes a short-term, non-GLP toxicology study to assess the general tolerability of this compound.
Materials:
-
Mice (same strain as efficacy studies)
-
This compound and combination agent
-
Vehicle control
Procedure:
-
Dosing: Administer the vehicle, this compound alone, and the combination therapy to different groups of mice daily for 7 consecutive days at doses intended for efficacy studies.[19]
-
Clinical Observations: Perform and record cage-side clinical observations at least once daily. Note any changes in activity, posture, breathing, and any signs of distress.[19][20]
-
Body Weight: Measure and record the body weight of each animal daily, prior to dosing.[19]
-
Food and Water Consumption: Monitor and record food and water consumption weekly.[19]
-
Terminal Procedures: At the end of the 7-day dosing period, euthanize the animals. Perform a gross necropsy and record any visible abnormalities. Collect major organs for potential histopathological analysis.[19]
-
Data Analysis: Compile and compare the data on body weight changes, clinical observations, and gross pathology findings between the treatment and control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. oncodeinstitute.nl [oncodeinstitute.nl]
- 3. heparegenix.com [heparegenix.com]
- 4. researchgate.net [researchgate.net]
- 5. pearceip.law [pearceip.law]
- 6. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP2K4: New kid on the MAP Kinase block | Frederick National Laboratory [frederick.cancer.gov]
- 11. verastem.com [verastem.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncolines.com [oncolines.com]
- 17. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergy determination with the Bliss delta score [bio-protocol.org]
- 20. uib.no [uib.no]
Application Notes and Protocols for HRX-0233 in Colon Cancer Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRX-0233 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4 or MKK4).[1] In the context of colorectal cancer, particularly tumors harboring KRAS mutations, this compound demonstrates significant therapeutic potential through a synergistic mechanism when combined with RAS pathway inhibitors.[2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in patient-derived colon cancer organoid models.
Mutations in the KRAS oncogene are prevalent in a significant portion of colorectal cancers, leading to constitutive activation of downstream signaling pathways that drive tumor growth and survival.[5] While direct inhibitors of mutant KRAS (e.g., sotorasib (B605408) for KRASG12C) have been developed, their efficacy can be limited by feedback reactivation of the RAS pathway.[2][6] Research has shown that inhibition of the RAS pathway can lead to the activation of a parallel MAP2K4-JNK-JUN signaling cascade, which in turn upregulates receptor tyrosine kinases (RTKs) and reactivates KRAS signaling.[2][4][7]
This compound targets MAP2K4, thereby preventing this feedback loop.[7][8] By co-administering this compound with a KRAS inhibitor, a more sustained and complete suppression of MAPK signaling can be achieved, leading to enhanced anti-tumor effects and potentially overcoming drug resistance.[2][3][8] Colon cancer organoids, as three-dimensional in vitro models that closely recapitulate the genetics and physiology of the original tumor, provide a robust platform for evaluating the efficacy of such combination therapies.[9]
Mechanism of Action: this compound in KRAS-Mutant Colon Cancer
In KRAS-mutant colorectal cancer, the primary oncogenic signaling flows through the RAF-MEK-ERK pathway. However, upon therapeutic inhibition of this pathway (e.g., with a KRAS or MEK inhibitor), a feedback mechanism is initiated. This involves the activation of MAP2K4, which then phosphorylates and activates JNK. Activated JNK promotes the activity of the transcription factor JUN, leading to the increased expression of several receptor tyrosine kinases (RTKs). These RTKs, in turn, can reactivate the RAS-RAF-MEK-ERK pathway, thus circumventing the inhibitor's effect. This compound, by inhibiting MAP2K4, blocks this feedback loop, leading to a more profound and durable inhibition of cancer cell proliferation.
Caption: Signaling pathway of this compound in KRAS-mutant colon cancer.
Data Presentation
The following table summarizes the synergistic effects of this compound with RAS pathway inhibitors in KRAS-mutant cancer cell lines as reported in the literature. This data provides a rationale for dose selection in organoid studies.
| Cell Line | Cancer Type | KRAS Mutation | Combination Treatment | Observed Effect | Reference |
| H358 | NSCLC | G12C | This compound + Sotorasib | Strong synergy in inhibiting cell proliferation | [2] |
| SW837 | Colon | G12C | This compound + Sotorasib | Enhanced anti-proliferative effects | [2] |
| DLD1 | Colon | G13D | This compound + RMC-6236 (pan-RAS inhibitor) | Synergistic inhibition of cell proliferation | [2] |
Experimental Protocols
Establishment of Colon Cancer Organoids from Patient Tissue
This protocol is adapted from established methods for generating patient-derived colorectal cancer organoids.[10][11][12]
Materials:
-
Freshly resected colorectal tumor tissue
-
Tissue Collection Medium (Advanced DMEM/F-12 with Gentamicin, GlutaMAX, HEPES)[13][14]
-
Basement Membrane Matrix (e.g., Matrigel®)
-
6-well and 24-well tissue culture-treated plates
-
Sterile surgical instruments (scissors, forceps)
-
70 µm cell strainer
Procedure:
-
Tissue Collection and Preparation: Collect fresh tumor tissue in ice-cold Tissue Collection Medium and transport it to the lab on ice.[11] In a sterile biosafety cabinet, wash the tissue multiple times with ice-cold PBS. Mince the tissue into small fragments (~1-3 mm³).[11][12]
-
Digestion: Transfer the minced tissue to a tube containing a dissociation solution (e.g., Gentle Cell Dissociation Reagent or Collagenase IV with Y-27632) and incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into crypts or single cells.[11][12]
-
Filtration and Washing: Neutralize the dissociation reagent with an excess of cold Advanced DMEM/F-12. Pass the cell suspension through a 70 µm cell strainer to remove undigested tissue.[12] Centrifuge the filtrate to pellet the cells/crypts, and wash the pellet with cold basal medium.
-
Seeding in Basement Membrane Matrix: Resuspend the cell/crypt pellet in the basement membrane matrix on ice. Plate 25-50 µL droplets of the cell-matrix suspension into the center of pre-warmed 24-well plate wells.[11]
-
Polymerization and Culture: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to polymerize.[10][11] Carefully add 500 µL of complete Human Colorectal Cancer Organoid Culture Medium (supplemented with Y-27632 for the first 2-3 days) to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO₂. Change the medium every 2-3 days.[10] Organoids should become visible within 7-14 days. Passage the organoids every 6-12 days by disrupting the matrix, dissociating the organoids, and re-seeding as described above.[12]
Protocol for this compound Treatment of Colon Cancer Organoids
Materials:
-
Established colon cancer organoid cultures
-
This compound (stock solution prepared in DMSO)
-
Appropriate RAS inhibitor (e.g., Sotorasib for KRASG12C mutant organoids)
-
Organoid culture medium
-
96-well clear-bottom, black-walled plates (for viability assays) or 24-well plates (for imaging and molecular analysis)
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest mature organoids and mechanically dissociate them into smaller fragments.
-
Count the fragments and resuspend them in the basement membrane matrix at a desired density.
-
Seed 10-15 µL droplets into a 96-well plate.
-
After polymerization, add 100 µL of culture medium to each well. Allow the organoids to recover for 48 hours before treatment.[9]
-
-
Preparation of Drug Dilutions:
-
Prepare a dilution series of this compound and the selected RAS inhibitor in organoid culture medium. Based on in vitro cell line data, a starting concentration range for this compound could be 1-10 µM.[7] The concentration of the RAS inhibitor should be determined based on its known IC50 for the specific mutation.
-
Include the following controls: Vehicle (DMSO) only, this compound alone, RAS inhibitor alone, and the combination of this compound and the RAS inhibitor.
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add 100 µL of the medium containing the appropriate drug concentrations (or vehicle) to each well.
-
Incubate the plates at 37°C and 5% CO₂ for the desired treatment duration (e.g., 3-7 days). Refresh the medium with the drugs every 2-3 days.
-
-
Assessment of Organoid Viability and Morphology:
-
Viability Assay (e.g., CellTiter-Glo® 3D): At the end of the treatment period, measure cell viability according to the manufacturer's protocol. This assay quantifies ATP levels, which correlate with the number of viable cells.
-
Imaging: Throughout the treatment period, capture brightfield or confocal images of the organoids to monitor changes in size, morphology (e.g., budding, cystic vs. solid structures), and integrity. Automated imaging and analysis can be used to quantify organoid number and area.[9]
-
-
Molecular Analysis (Optional):
-
For mechanistic studies, harvest organoids from parallel treatment arms (typically from 24-well plates).
-
Lyse the organoids and extract proteins for Western blot analysis to assess the phosphorylation status of key signaling molecules (e.g., p-JNK, p-ERK, p-AKT) and the expression of downstream targets.
-
Caption: Experimental workflow for this compound treatment in colon cancer organoids.
Conclusion
The use of this compound in combination with RAS pathway inhibitors presents a promising therapeutic strategy for KRAS-mutant colorectal cancer. Patient-derived organoids offer a clinically relevant platform to test this synergy and to potentially stratify patients for combination therapies. The protocols outlined in this document provide a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in a 3D in vitro setting that closely mimics the in vivo tumor environment. Careful optimization of drug concentrations and treatment schedules will be crucial for translating these preclinical findings.
References
- 1. MEK (MAP2K) | DC Chemicals [dcchemicals.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heparegenix.com [heparegenix.com]
- 6. MAP2K4: New kid on the MAP Kinase block | Frederick National Laboratory [frederick.cancer.gov]
- 7. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Colorectal Cancer (CRC) Organoids | Molecular Devices [moleculardevices.com]
- 10. sinobiological.com [sinobiological.com]
- 11. A Guide to Cultivating Organoids of Colorectal Cancer [absin.net]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HRX-0233 Dosing in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRX-0233 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4 or MKK4). It is under investigation for its therapeutic potential in oncology, particularly in combination with other targeted agents for the treatment of KRAS-mutant cancers. Preclinical studies have demonstrated that this compound can act synergistically with KRAS inhibitors to induce durable tumor regression in in vivo cancer models.[1][2][3] This document provides detailed application notes and protocols for the dosing of this compound in such models, based on published preclinical data.
The primary mechanism of action for this compound in the context of KRAS-mutant cancers is the prevention of a feedback activation loop. Inhibition of the KRAS pathway by drugs like sotorasib (B605408) can lead to the reactivation of KRAS signaling through the MAP2K4-JNK-JUN pathway. This compound blocks this feedback mechanism, leading to a more sustained and complete inhibition of downstream signaling and enhanced anti-tumor efficacy.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving this compound in combination with the KRAS G12C inhibitor, sotorasib.
Table 1: In Vitro Combination Efficacy of this compound and Sotorasib
| Cell Line | Cancer Type | This compound Concentration (µM) | Sotorasib Concentration (nM) | Observed Effect |
| H358 | Non-Small Cell Lung Cancer (NSCLC) | 6 | 25 | Synergistic inhibition of cell proliferation and induction of apoptosis. |
| SW837 | Colorectal Cancer | 6 | 25 | Synergistic inhibition of cell proliferation. |
Table 2: In Vivo Dosing and Efficacy in H358 Xenograft Model
| Treatment Group | Drug(s) | Dose | Administration Route | Dosing Schedule | Tumor Growth Outcome |
| 1 | Vehicle | N/A | Oral Gavage | Daily | Progressive tumor growth |
| 2 | This compound | 50 mg/kg | Oral Gavage | Daily | Minimal effect on tumor growth |
| 3 | Sotorasib | 100 mg/kg | Oral Gavage | Daily | Initial tumor growth inhibition followed by regrowth |
| 4 | This compound + Sotorasib | 50 mg/kg + 100 mg/kg | Oral Gavage | Daily | Durable tumor shrinkage |
Experimental Protocols
This section provides a detailed methodology for an in vivo xenograft study to evaluate the efficacy of this compound in combination with a KRAS inhibitor, based on the study by Jansen et al., 2024.
Protocol 1: Human Tumor Xenograft Model of KRAS G12C-Mutant NSCLC
Objective: To assess the anti-tumor efficacy of this compound as a single agent and in combination with the KRAS G12C inhibitor sotorasib in a subcutaneous xenograft model using the H358 human non-small cell lung cancer cell line.
Materials:
-
Cell Line: NCI-H358 (ATCC® HTB-182™), KRAS G12C mutant human lung adenocarcinoma cell line.
-
Animals: Female athymic nude mice (e.g., NU/J, strain code: 002019 from The Jackson Laboratory), 6-8 weeks old.
-
Reagents:
-
This compound
-
Sotorasib
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Matrigel® (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
-
Equipment:
-
Calipers for tumor measurement
-
Animal balance
-
Syringes and gavage needles
-
Standard animal housing and husbandry equipment
-
Procedure:
-
Cell Culture: Culture H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest H358 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into the four treatment groups as detailed in Table 2 (n ≥ 5 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare fresh formulations of this compound and sotorasib in the vehicle daily.
-
Administer the drugs or vehicle via oral gavage once daily according to the assigned treatment group and dosing schedule.
-
-
Efficacy Evaluation and Endpoint:
-
Continue daily dosing and tumor volume measurements for the duration of the study (e.g., 21-28 days).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity in the animals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Signaling Pathway
Caption: KRAS signaling and the this compound-targeted feedback loop.
Experimental Workflow
Caption: Experimental workflow for the in vivo xenograft study.
Logical Relationship
Caption: Logical flow of monotherapy vs. combination therapy outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HRX-0233 and Sotorasib Dosage
This technical support center is designed for researchers, scientists, and drug development professionals working with the KRAS G12C inhibitor, sotorasib (B605408), and the MAP2K4 inhibitor, HRX-0233. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with sotorasib?
A1: Sotorasib, a KRAS G12C inhibitor, has shown clinical efficacy, but resistance often develops. One key resistance mechanism is the feedback activation of the MAP2K4-JNK-JUN signaling pathway, which leads to the expression of receptor tyrosine kinases (RTKs) that reactivate KRAS and downstream signaling. This compound is a potent and selective inhibitor of MAP2K4 (also known as MKK4). By combining sotorasib with this compound, this feedback loop is prevented, leading to a more sustained and complete inhibition of the MAPK signaling pathway and potentially more durable tumor shrinkage.[1][2][3] Preclinical studies have demonstrated that this combination is highly synergistic in KRAS G12C-mutant lung and colon cancer cells.[1][3]
Q2: What is the optimal clinical dose of sotorasib?
A2: The FDA-approved dose of sotorasib is 960 mg once daily.[4][5] However, the optimal dose has been a subject of discussion and further investigation. Clinical trials have explored a range of doses, including 180 mg, 360 mg, 720 mg, and 960 mg daily.[4] A post-marketing study was required by the FDA to compare the 960 mg dose with a lower 240 mg dose.[4][6] Real-world evidence has suggested that dose reductions of sotorasib may not compromise efficacy and could be associated with improved survival.[7] For combination therapies, the optimal dose of sotorasib may differ and requires careful evaluation in clinical trials. For instance, in combination with panitumumab for colorectal cancer, both 960 mg and 240 mg doses of sotorasib were evaluated.[6]
Q3: What are the known "on-target" and "off-target" mechanisms of resistance to sotorasib?
A3: Acquired resistance to sotorasib can be categorized as "on-target" or "off-target".
-
On-target mechanisms involve alterations to the KRAS gene itself, preventing sotorasib from binding effectively. This can include secondary mutations in the KRAS G12C protein.
-
Off-target mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of KRAS G12C. A primary off-target mechanism is the reactivation of the MAPK pathway through various means, as well as the activation of parallel pathways like the PI3K/mTOR axis.[8]
Q4: How does this compound specifically counteract a key resistance pathway to sotorasib?
A4: this compound specifically inhibits MAP2K4, a kinase that is central to a feedback loop that limits the efficacy of KRAS inhibitors like sotorasib. Inhibition of KRAS G12C by sotorasib can lead to the activation of the MAP2K4-JNK-JUN pathway. This, in turn, increases the expression of receptor tyrosine kinases (RTKs), which can then reactivate KRAS and its downstream effectors. By inhibiting MAP2K4, this compound prevents this feedback activation, resulting in a more profound and durable suppression of oncogenic signaling when combined with sotorasib.[1][2][3]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results with sotorasib treatment.
-
Possible Cause: Inconsistent cell seeding density, variability in drug concentration due to improper dilution, or issues with the viability assay reagent.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and create a homogenous cell suspension.
-
Verify Drug Dilutions: Prepare fresh serial dilutions of sotorasib for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Optimize Assay Protocol: Follow the manufacturer's protocol for the cell viability reagent (e.g., MTT, CellTiter-Glo®). Ensure appropriate incubation times and that the reagent is at the correct temperature before use.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to account for any solvent effects. A positive control (a known cytotoxic agent) can also help validate the assay.
-
Problem 2: Weak or no inhibition of p-ERK observed in Western blot after sotorasib treatment.
-
Possible Cause: Suboptimal drug concentration or treatment time, issues with protein extraction, or problems with the Western blot protocol itself.
-
Troubleshooting Steps:
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of sotorasib treatment for inhibiting p-ERK in your specific cell line.
-
Ensure Efficient Protein Lysis: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Keep samples on ice throughout the extraction process.
-
Validate Antibodies: Ensure that the primary antibodies for p-ERK and total ERK are validated for the species and application. Use the recommended antibody dilutions and blocking buffers.
-
Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. Also, probe for total ERK to normalize the p-ERK signal.[2][9]
-
Problem 3: Inconsistent tumor growth or lack of sotorasib efficacy in in-vivo xenograft models.
-
Possible Cause: Variability in tumor cell implantation, insufficient drug dosage or bioavailability, or the tumor model having intrinsic resistance.
-
Troubleshooting Steps:
-
Standardize Tumor Implantation: Ensure consistent cell numbers and injection volumes for tumor implantation. Monitor tumor growth regularly to ensure uniformity before starting treatment.
-
Verify Drug Formulation and Administration: Prepare the sotorasib formulation as recommended for oral gavage and ensure accurate dosing based on animal weight.[10]
-
Assess Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the drug concentration in the plasma and tumor tissue to ensure adequate exposure.
-
Characterize the Xenograft Model: Before large-scale studies, confirm the KRAS G12C mutation status of your cell line and its in vitro sensitivity to sotorasib. Some models may have co-occurring mutations that confer resistance.[11]
-
Data Presentation
Table 1: Sotorasib Dose Escalation and Response in Advanced Solid Tumors (CodeBreaK 100)
| Daily Dose | Number of Patients (NSCLC) | Confirmed Objective Response Rate (NSCLC) |
| 180 mg | N/A | Tumor shrinkage observed |
| 360 mg | N/A | Tumor shrinkage observed |
| 720 mg | N/A | Tumor shrinkage observed |
| 960 mg | 59 | 37.1% |
Data synthesized from multiple sources describing the CodeBreaK 100 trial results.[4][6][12]
Table 2: Preclinical Efficacy of Sotorasib and this compound Combination
| Cell Line | Cancer Type | Treatment | Effect |
| KRAS G12C-mutant lung and colon cancer cells | Lung and Colon Cancer | Sotorasib + this compound | Highly synergistic inhibition of cell proliferation |
| Mouse xenografts of human lung cancer cells | Lung Cancer | Sotorasib + this compound | Durable tumor shrinkage and well-tolerated |
This table summarizes the key findings from preclinical studies on the combination of sotorasib and this compound.[1][3]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Sotorasib and this compound Synergy
This protocol outlines the use of the MTT assay to determine the synergistic effect of sotorasib and this compound on the viability of KRAS G12C-mutant cancer cells.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
Sotorasib (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of sotorasib and this compound in complete culture medium. Create a combination matrix with varying concentrations of both drugs. Include single-agent controls and a vehicle (DMSO) control.
-
Treatment: Remove the old medium and add the media containing the drugs or controls to the respective wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Western Blot Analysis of p-ERK Inhibition by Sotorasib and this compound
This protocol describes the detection of phosphorylated ERK (p-ERK) levels in response to treatment with sotorasib and this compound.
Materials:
-
KRAS G12C-mutant cancer cell line
-
Sotorasib and this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with sotorasib, this compound, the combination, or vehicle control for the desired time.
-
Protein Extraction: Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane and re-probe with an antibody against total ERK and a loading control (e.g., β-actin).
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-ERK signal to the total ERK signal and then to the loading control.[9][13]
Protocol 3: In Vivo Xenograft Model for Sotorasib and this compound Combination Therapy
This protocol provides a general framework for evaluating the in vivo efficacy of the sotorasib and this compound combination.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C-mutant cancer cell line
-
Matrigel (or similar)
-
Sotorasib and this compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, Sotorasib alone, this compound alone, and Sotorasib + this compound.
-
Drug Administration: Administer the drugs orally at the predetermined doses and schedule. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume for each group over time. Perform statistical analysis to determine the significance of any anti-tumor effects.
Mandatory Visualizations
References
- 1. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. lumakrashcp.com [lumakrashcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound / HepaRegeniX, Netherlands Cancer Institute-Antoni van Leeuwenhoek [delta.larvol.com]
- 11. Sotorasib Is Not Effective in a KRAS‐Mutated Patient With Brain Metastases From Lung Adenocarcinoma due to Multiple Gene Co‐Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
HRX-0233 Technical Support Center: Preventing Feedback Activation of Receptor Tyrosine Kinases (RTKs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using HRX-0233 to prevent feedback activation of Receptor Tyrosine Kinases (RTKs). The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in preventing RTK feedback activation?
A1: this compound is a small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), also known as MAP2K4.[1][2] In the context of cancer therapy, particularly with KRAS inhibitors like sotorasib, a common resistance mechanism is the feedback activation of the MKK4-JNK-JUN signaling pathway.[3][4] This feedback loop leads to the increased expression of multiple Receptor Tyrosine Kinases (RTKs), which then reactivates KRAS and downstream signaling pathways, rendering the primary inhibitor less effective.[1][3] this compound specifically inhibits MKK4, thereby blocking this feedback loop and preventing the upregulation of RTKs.[1][5]
Q2: In which experimental systems is this compound most effectively used?
A2: this compound is most effective in preclinical models of cancers with activating KRAS mutations, such as certain non-small cell lung cancers (NSCLC) and colorectal cancers.[1][6] It is particularly relevant when studying resistance to KRAS inhibitors that target the MAPK pathway.[3][4] Its synergistic effects are observed when used in combination with RAS inhibitors.[1]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, based on preclinical data, a starting point for dose-response experiments would be in the nanomolar to low micromolar range. The reported IC50 value for this compound against human MKK4 is 56 nM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and endpoint.
Q4: How can I confirm that this compound is inhibiting the MKK4-JNK pathway in my cells?
A4: The most direct way to confirm the inhibition of the MKK4-JNK pathway is to perform a Western blot analysis to assess the phosphorylation status of JNK (p-JNK) at threonine 183 and tyrosine 185.[3] Upon successful inhibition of MKK4 by this compound, you should observe a dose-dependent decrease in the levels of p-JNK, while the total JNK levels should remain unchanged.
Troubleshooting Guide
This guide is designed to help you navigate common experimental challenges and interpret unexpected results when using this compound.
| Issue | Possible Cause(s) | Recommended Troubleshooting Steps | Expected Outcome |
| No inhibition of JNK phosphorylation observed after this compound treatment. | 1. Suboptimal this compound Concentration: The concentration used may be too low for your specific cell line. 2. Compound Instability: this compound may be unstable in your cell culture medium over the duration of the experiment.[7] 3. Low Basal MKK4 Activity: The MKK4-JNK pathway may not be basally active in your cell line. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration. 2. Assess Compound Stability: If possible, use an analytical method like LC-MS to determine the stability of this compound in your media over time. Consider refreshing the media with fresh compound for long-term experiments.[7] 3. Stimulate the Pathway: Treat cells with a known activator of the MKK4-JNK pathway (e.g., anisomycin (B549157) or UV radiation) to induce JNK phosphorylation before adding this compound.[3] | 1. A clear dose-dependent decrease in p-JNK levels. 2. Confirmation of compound stability or adjustment of experimental design. 3. Robust induction of p-JNK by the stimulus, which is then inhibited by this compound. |
| High levels of cytotoxicity observed at effective this compound concentrations. | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[7] | 1. Determine the Lowest Effective Concentration: Use the lowest concentration of this compound that effectively inhibits JNK phosphorylation. 2. Use a Vehicle Control: Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[7] 3. Assess Selectivity: If off-target effects are suspected, consider using a structurally different MKK4 inhibitor as a control. | 1. Inhibition of JNK phosphorylation without significant cell death. 2. No toxicity observed in the vehicle control group. 3. Confirmation that the observed phenotype is due to MKK4 inhibition. |
| Inconsistent results between experimental replicates. | 1. Cell Culture Variability: Differences in cell density, passage number, or overall cell health. 2. Inconsistent Compound Concentration: Errors in pipetting or serial dilutions. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare Master Mixes: Prepare a master mix of this compound in media to add to all relevant wells to ensure consistent final concentrations. | 1. Reduced variability between replicates. 2. More reliable and reproducible data. |
| Feedback activation of RTKs is not prevented by this compound in combination with a KRAS inhibitor. | 1. Alternative Feedback Pathways: Other signaling pathways (e.g., PI3K/AKT) may be compensating for the inhibition of the MKK4-JNK pathway. 2. Insufficient this compound Concentration: The concentration of this compound may not be sufficient to fully block the MKK4-JNK feedback loop in the presence of the KRAS inhibitor. | 1. Probe for Other Pathways: Use Western blotting to assess the activation status of key proteins in other known feedback pathways, such as p-AKT. 2. Optimize this compound Concentration in Combination: Perform a dose-response matrix of this compound and the KRAS inhibitor to find the optimal concentrations for synergistic effects. | 1. Identification of other active feedback mechanisms. 2. Potent and sustained inhibition of both the primary and feedback pathways. |
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Human MKK4 | Biochemical Assay | 56 |
Table 2: Synergy of this compound with RAS Inhibitors in KRAS G12C-Mutant Cell Lines
| Cell Line | Cancer Type | RAS Inhibitor | Bliss Synergy Score |
| H358 | Lung Adenocarcinoma | Sotorasib | >10 (Strong Synergy)[7] |
| H2122 | Lung Adenocarcinoma | Sotorasib | >10 (Strong Synergy)[7] |
| SW837 | Colorectal Adenocarcinoma | Sotorasib | >10 (Strong Synergy)[7] |
| DLD1 | Colorectal Adenocarcinoma | RMC-6236 (pan-RAS inhibitor) | Strong Synergy[7] |
Bliss synergy scores above 10 are indicative of strong synergistic interactions.[7]
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Phosphorylation
This protocol describes the steps to assess the inhibitory effect of this compound on JNK phosphorylation in cultured cells.
-
Cell Seeding and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
If necessary, stimulate the MKK4-JNK pathway with a known activator (e.g., 10 µg/mL Anisomycin for 30 minutes) prior to lysis.[3] Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-JNK signal to the total JNK signal for each sample.
-
Protocol 2: Phospho-RTK Array
This protocol provides a general workflow for identifying the upregulation of RTKs as a feedback mechanism.
-
Sample Preparation:
-
Treat cells with the primary inhibitor (e.g., sotorasib) with and without this compound for the desired time.
-
Lyse cells as per the array manufacturer's instructions, ensuring the use of protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
-
Array Procedure:
-
Follow the manufacturer's protocol for the specific phospho-RTK array kit being used. This typically involves:
-
Blocking the array membrane.
-
Incubating the membrane with the cell lysate.
-
Washing the membrane.
-
Incubating with a phospho-tyrosine detection antibody (often HRP-conjugated).
-
Washing the membrane.
-
Detecting the signal using chemiluminescence.
-
-
-
Data Analysis:
-
Quantify the spot intensities on the array.
-
Compare the phosphorylation status of different RTKs between treatment groups to identify those that are upregulated in response to the primary inhibitor and rescued by this compound.
-
Visualizations
Caption: Feedback activation of RTKs in response to KRAS inhibition and its prevention by this compound.
Caption: A typical experimental workflow to assess the effect of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. heparegenix.com [heparegenix.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of HRX-0233 in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of HRX-0233, a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4/MKK4). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small-molecule inhibitor of MAP2K4 (MKK4), a kinase involved in the c-Jun N-terminal kinase (JNK) signaling pathway.[1] It is being investigated for its synergistic anti-cancer effects when used in combination with RAS inhibitors in KRAS-mutant cancers.[2][3]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, MAP2K4. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of MAP2K4. They can also cause cellular toxicity or other biological responses unrelated to the on-target activity.
Q3: How can I be confident that the observed effects in my experiment are due to MAP2K4 inhibition by this compound?
A3: A multi-pronged approach is recommended. This includes using the lowest effective concentration of this compound, validating findings with a structurally different MAP2K4 inhibitor (if available), and using genetic approaches like CRISPR-Cas9 to knock out MAP2K4 and observe if the phenotype is replicated. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can also confirm that this compound is binding to MAP2K4 in your experimental system.
Q4: What are the first troubleshooting steps if I suspect off-target effects?
A4: First, perform a dose-response experiment to ensure you are using the lowest concentration of this compound that produces the desired on-target effect. Second, review the literature for any known off-targets of similar compounds. Third, consider performing a control experiment with a structurally related but inactive molecule, if available. Finally, employing a genetic knockdown or knockout of MAP2K4 is a robust method to confirm that the phenotype is on-target.[4]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments. | 1. Variability in this compound concentration due to improper storage or handling. 2. Cell culture conditions are not consistent. 3. Biological variability in primary cells or animal models. | 1. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Protect from light. 2. Standardize cell passage number, confluency, and media components. 3. For primary cells, consider pooling from multiple donors. For in-vivo studies, ensure proper randomization and blinding. |
| Observed phenotype does not match known MAP2K4 biology. | 1. The phenotype is due to an off-target effect of this compound. 2. The role of MAP2K4 in your specific experimental context is not yet characterized. | 1. Perform a MAP2K4 knockout/knockdown experiment to see if the phenotype is recapitulated. 2. Conduct a rescue experiment by re-expressing MAP2K4 in knockout cells and treating with this compound. 3. Perform a kinome-wide screen to identify potential off-targets. |
| High levels of cytotoxicity observed. | 1. The concentration of this compound is too high, leading to off-target toxicity. 2. The vehicle (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity and use a concentration well below this for your experiments. 2. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle-only control. |
Data Presentation: Kinase Selectivity Profile
While a specific kinome scan for this compound is not publicly available, it is crucial to assess its selectivity. A kinase selectivity profile is typically generated by screening the inhibitor against a large panel of kinases. The data is often presented as the percentage of inhibition at a given concentration or as IC50/Kd values. Below is a template table illustrating how such data would be presented. For this compound, a high degree of selectivity for MAP2K4 over other kinases would be expected.
Table 1: Illustrative Kinase Selectivity Profile for a MAP2K4 Inhibitor (Note: This is example data and does not represent the actual off-target profile of this compound.)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MAP2K4 |
| MAP2K4 (MKK4) | 10 | 1 |
| MAP2K7 (MKK7) | >1000 | >100 |
| MAP2K1 (MEK1) | >10,000 | >1000 |
| MAP2K2 (MEK2) | >10,000 | >1000 |
| JNK1 | >5000 | >500 |
| p38α | >10,000 | >1000 |
| ERK2 | >10,000 | >1000 |
| Other Kinase 1 | 850 | 85 |
| Other Kinase 2 | >10,000 | >1000 |
Mandatory Visualizations
Caption: Simplified MAP2K4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and validating this compound on-target effects.
Caption: Troubleshooting logic diagram for unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., >400 kinases).
-
Primary Screen: Perform a single-dose screen (e.g., at 1 µM this compound) against the kinase panel to identify potential off-target interactions. The results are typically reported as the percentage of remaining kinase activity compared to a vehicle control.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.
-
Data Analysis: Calculate the IC50 values for all inhibited kinases. The selectivity of this compound can be expressed as a selectivity score (S-score) or by comparing the IC50 value for MAP2K4 to the IC50 values for off-target kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, MAP2K4, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for MAP2K4.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
Plot the normalized band intensity against the temperature to generate a melting curve for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: CRISPR-Cas9 Mediated Knockout of MAP2K4
Objective: To genetically validate that the biological effect of this compound is mediated through the inhibition of MAP2K4.
Methodology:
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting a critical exon of the MAP2K4 gene using a publicly available design tool.
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmids into the cells of interest.
-
If the vector contains a selection marker, select for transfected cells.
-
-
Single-Cell Cloning:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
-
Verification of Knockout:
-
Expand the clonal populations.
-
Extract genomic DNA and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the MAP2K4 gene.
-
Perform Western blotting to confirm the absence of MAP2K4 protein expression.
-
-
Phenotypic Analysis:
-
Perform the relevant phenotypic assay on the validated MAP2K4 knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype of the knockout cells matches that of the this compound-treated wild-type cells, it provides strong evidence for on-target activity.
-
References
Technical Support Center: Enhancing KRAS Inhibitor Efficacy with HRX-0233
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HRX-0233 to improve the efficacy of KRAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it synergize with KRAS inhibitors?
A1: this compound is a potent and selective inhibitor of MAP2K4 (MKK4).[1][2] KRAS inhibitors, such as sotorasib (B605408), can lead to a feedback activation of receptor tyrosine kinases (RTKs), which reactivates KRAS and downstream signaling pathways, limiting the inhibitor's effectiveness.[3][4][5] this compound blocks this MAP2K4-dependent feedback loop.[4][5] By inhibiting MAP2K4, this compound prevents the reactivation of KRAS signaling, leading to a more sustained and complete inhibition of the MAPK pathway and a synergistic anti-tumor effect in KRAS-mutant cancers.[3][4][5]
Q2: In which cancer types and with which KRAS mutations has the combination of this compound and KRAS inhibitors shown promise?
A2: The combination of this compound with KRAS inhibitors has demonstrated significant synergistic effects in preclinical models of KRAS-mutant lung and colon cancers.[3][4][5] Specifically, synergy has been observed in cells with the KRAS G12C mutation when combined with the G12C inhibitor sotorasib.[4][5] The synergistic effect is also seen with pan-RAS inhibitors in other KRAS-mutant cell lines, suggesting broader applicability.[4]
Q3: What is the recommended storage and handling for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[3]
Troubleshooting Guides
Problem 1: Sub-optimal or no synergistic effect observed between this compound and a KRAS inhibitor.
-
Possible Cause 1: Incorrect Drug Concentrations.
-
Solution: Ensure that the concentrations of both this compound and the KRAS inhibitor are optimized for your specific cell line. We recommend performing a dose-response matrix experiment to determine the optimal synergistic concentrations. See the "Experimental Protocols" section for a general guideline.
-
-
Possible Cause 2: Inappropriate Treatment Duration.
-
Possible Cause 3: Cell Line Resistance.
-
Solution: While the combination is effective in many KRAS-mutant lung and colon cancer cell lines, intrinsic resistance mechanisms may exist in some models. Consider using a panel of different KRAS-mutant cell lines to validate your findings.
-
-
Possible Cause 4: Drug Instability.
-
Solution: Ensure that both this compound and the KRAS inhibitor are properly stored and that working solutions are freshly prepared for each experiment.
-
Problem 2: Difficulty interpreting Western blot results for MAPK pathway inhibition.
-
Possible Cause 1: Feedback Loop Activation.
-
Solution: When treating with a KRAS inhibitor alone, you may observe a rebound in the phosphorylation of downstream effectors like ERK over time due to the feedback activation of RTKs. This is an expected result. The combination with this compound should suppress this rebound.
-
-
Possible Cause 2: Antibody Quality.
-
Solution: Use validated antibodies for key signaling proteins such as phospho-ERK, total ERK, phospho-JNK, total JNK, and vinculin (as a loading control).
-
-
Possible Cause 3: Incorrect Loading.
-
Solution: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay) and by probing for a housekeeping protein like vinculin or GAPDH.
-
Problem 3: High toxicity or off-target effects observed in in vivo studies.
-
Possible Cause 1: Sub-optimal Dosing and Formulation.
-
Solution: The combination of this compound and sotorasib has been shown to be well-tolerated in mouse xenograft models.[5] However, it is crucial to perform dose-finding studies to determine the maximum tolerated dose (MTD) of the combination in your specific model. Ensure proper formulation of the drugs for in vivo administration.
-
-
Possible Cause 2: Animal Model Variability.
-
Solution: The health and immune status of the animals can influence treatment tolerance. Ensure that all animals are healthy and housed in a controlled environment.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with KRAS Inhibitors
| Cell Line | Cancer Type | KRAS Mutation | KRAS Inhibitor | This compound Concentration | KRAS Inhibitor Concentration | Observed Effect |
| H358 | Lung | G12C | Sotorasib | 6 µM | 25 nM | Strong synergistic induction of apoptosis and inhibition of cell proliferation.[4][6] |
| SW837 | Colon | G12C | Sotorasib | 6 µM | 25 nM | Strong synergistic induction of apoptosis and inhibition of cell proliferation.[4][6] |
| DLD1 | Colon | G13D | RMC-6236 (pan-RAS) | 6 µM | 100 nM | Synergistic cytostatic effect.[4][6] |
Table 2: In Vivo Efficacy of this compound and Sotorasib Combination
| Xenograft Model | Treatment Group | Duration | Outcome |
| H358 (Lung Cancer) | Vehicle | 60 days | Progressive tumor growth.[6] |
| H358 (Lung Cancer) | This compound alone | 60 days | No significant effect on tumor growth.[6] |
| H358 (Lung Cancer) | Sotorasib alone | 60 days | Suppression of tumor growth.[6] |
| H358 (Lung Cancer) | This compound + Sotorasib | 60 days | Durable tumor shrinkage.[6] |
Experimental Protocols
Western Blot Analysis of MAPK Signaling
-
Cell Culture and Treatment: Plate KRAS-mutant cells (e.g., H358, SW837) and allow them to adhere overnight. Treat the cells with vehicle, this compound alone, a KRAS inhibitor alone, or the combination at pre-determined optimal concentrations for 6 to 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., vinculin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Long-Term Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed KRAS-mutant cells in multi-well plates at a low density.
-
Treatment: Treat the cells with a matrix of increasing concentrations of this compound and a KRAS inhibitor.
-
Incubation: Incubate the cells for 10-14 days, refreshing the media and drugs every 2-3 days.
-
Staining: Wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: After washing and drying, solubilize the stain and measure the absorbance at 570 nm to quantify cell viability.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject KRAS-mutant human cancer cells (e.g., H358) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size before randomizing the mice into treatment groups.
-
Treatment Administration: Administer vehicle, this compound, a KRAS inhibitor, or the combination via the appropriate route (e.g., oral gavage) at the predetermined optimal doses and schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study (e.g., twice weekly).
-
Endpoint: Continue treatment for a defined period (e.g., 60 days) or until tumors in the control group reach a predetermined endpoint.
Visualizations
Signaling Pathway Diagram
Caption: KRAS signaling and the this compound-targeted feedback loop.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound and KRAS inhibitor synergy.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Spike-in enhanced phosphoproteomics uncovers synergistic signaling responses to MEK inhibition in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting HRX-0233 insolubility in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with the MAP2K4 inhibitor, HRX-0233, during in vitro experiments.
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
Researchers may observe precipitation when preparing this compound stock solutions or, more commonly, when diluting the stock solution into aqueous buffers or cell culture media. This can lead to inaccurate compound concentrations and unreliable experimental results.
Question: My this compound solution is cloudy or has visible particles. What should I do?
Answer: Cloudiness or visible particles indicate that this compound has precipitated. Follow these steps to troubleshoot this issue:
-
Verify Stock Solution Concentration: Ensure your this compound stock solution in DMSO does not exceed 10 mM.[1][2][3] Concentrated stock solutions are more prone to precipitation upon dilution.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in your DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[4][5] Always use fresh, anhydrous DMSO for preparing your stock solution.
-
Employ Physical Dissolution Aids:
-
Optimize Dilution Technique:
-
Rapid Mixing: When diluting the DMSO stock into an aqueous buffer or cell culture medium, add the stock solution directly to the aqueous solution while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Pre-warm Aqueous Solutions: Pre-warming your buffer or media to 37°C before adding the this compound stock can help maintain solubility.
-
Question: What is the recommended procedure for preparing this compound working solutions?
Answer: To minimize precipitation, a serial dilution approach is recommended.
Experimental Protocol: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Create Intermediate Dilutions in DMSO: From your 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO.
-
Prepare Final Aqueous Working Solution:
-
Determine the final desired concentration of this compound for your experiment.
-
Add a small volume of the appropriate DMSO intermediate dilution to your pre-warmed (37°C) aqueous buffer or cell culture medium.
-
Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.
-
Immediately mix the solution thoroughly.
-
Below is a troubleshooting workflow to address insolubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Can I use other solvents besides DMSO to dissolve this compound?
A2: While DMSO is the recommended solvent, other organic solvents like ethanol (B145695) may be used. However, the solubility of this compound in these alternative solvents is not well-documented. If you choose to use a different solvent, it is crucial to perform a solubility test first. Always include a vehicle control in your experiments to account for any effects of the solvent on your cells or assay.
Q3: Why is it important to use anhydrous DMSO?
A3: DMSO is hygroscopic and will absorb water from the atmosphere. This absorbed water can decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.[4][5] Using freshly opened, anhydrous DMSO is critical for preparing a stable stock solution.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4), also known as MKK4.[1][6][7][8][9][10]
Q5: How does this compound work in combination with RAS inhibitors in KRAS-mutant cancers?
A5: In KRAS-mutant cancers, treatment with RAS inhibitors can lead to a feedback activation of the parallel MAP2K4-JNK-JUN signaling pathway.[7][11][12] This feedback loop can reactivate KRAS and its downstream effectors, limiting the efficacy of the RAS inhibitor. This compound inhibits MAP2K4, thereby preventing this feedback activation and resulting in a more sustained and complete inhibition of MAPK signaling, leading to a synergistic anti-cancer effect.[7][11][12]
The diagram below illustrates the synergistic action of this compound with RAS inhibitors.
Data Summary
Table 1: this compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁F₂N₅O₃S | [1] |
| Molecular Weight | 497.52 g/mol | [1] |
| Target | MAP2K4 (MKK4) | [1][9] |
| Appearance | Solid | [4] |
Table 2: this compound Solubility and Stock Solution Preparation
| Solvent | Concentration | Recommendations | Reference |
| DMSO | 10 mM | Use fresh, anhydrous DMSO. Sonication may be required. | [1][2][3][4][5] |
| Storage (Powder) | -20°C for up to 3 years | [4] | |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid freeze-thaw cycles. | [4][5] |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (HRX0233) | MAP2K4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. probechem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. paulogentil.com [paulogentil.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound|CAS 2409140-12-9|DC Chemicals [dcchemicals.com]
- 11. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Technical Support Center: HRX-0233 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the MAP2K4 inhibitor, HRX-0233, in in vivo experiments. The following information addresses potential questions and troubleshooting strategies related to its use, with a focus on its toxicity profile as observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the currently understood in vivo toxicity profile of this compound?
A1: Based on available preclinical data, this compound has demonstrated a favorable toxicity profile. In mouse xenograft models of KRAS-mutant non-small cell lung cancer, this compound, particularly in combination with the KRAS G12C inhibitor sotorasib (B605408), resulted in significant tumor shrinkage without any apparent toxicity.[1][2] Combination therapy with sotorasib was reported to be very well-tolerated in mice.[3][4]
Q2: Is there any clinical data that supports a low toxicity profile for this compound?
A2: While this compound itself has not been reported in clinical trials, a structurally related small-molecule inhibitor of MAP2K4, HRX-0215, has undergone a Phase I clinical trial. In this trial, HRX-0215 was well-tolerated with no treatment-related adverse events observed at increasing doses in healthy volunteers.[2][4] This suggests that the pharmacological inhibition of MAP2K4 may have a favorable safety profile, which could extend to this compound.[2][3][4]
Q3: Why might this compound exhibit low toxicity, especially in combination therapies?
A3: this compound's primary mechanism of action is the inhibition of MAP2K4 (MKK4), a kinase in the stress-activated protein kinase (SAPK) signaling pathway.[5] In KRAS-mutant cancers, treatment with RAS inhibitors can lead to a feedback activation of receptor tyrosine kinases (RTKs), which limits the drug's effectiveness.[1][2] this compound prevents this feedback loop, leading to a more sustained and complete inhibition of MAPK signaling.[1][2] This synergistic effect may allow for the use of lower, better-tolerated doses of the accompanying RAS inhibitor to achieve a strong anti-tumor response, thereby minimizing potential combination toxicities.[2]
Q4: What are the key considerations for designing an in vivo study with this compound to minimize potential adverse effects?
A4: While this compound has been shown to be well-tolerated, it is crucial to follow best practices for in vivo studies with any small molecule inhibitor. This includes:
-
Dose-ranging studies: Conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Vehicle controls: Always include a vehicle-only control group to assess any effects of the delivery vehicle on the animals.
-
Regular monitoring: Closely monitor animal body weight, food and water intake, and general signs of distress. A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity.[6]
-
Histopathology: At the end of the study, perform histological analysis of major organs to identify any potential tissue damage.[6]
-
Blood analysis: Conduct complete blood counts (CBC) and blood chemistry panels to monitor for signs of hematological or organ toxicity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected body weight loss or signs of animal distress. | - Dosing may be too high for the specific animal model.- Issues with the vehicle formulation (e.g., solubility, pH).- Off-target effects not previously observed. | - Reduce the dose of this compound and/or the combination agent.- Consider an alternative dosing schedule, such as intermittent dosing (e.g., 5 days on, 2 days off), to provide a recovery period.[6]- Prepare a fresh batch of the dosing solution and re-evaluate its characteristics.- Ensure the animal model is healthy and free of underlying conditions before starting the experiment. |
| Lack of anti-tumor efficacy. | - Sub-optimal dosing or scheduling.- Poor bioavailability of the compound in the chosen model.- The tumor model is not dependent on the MAP2K4 pathway.- Development of resistance. | - Confirm the dose being administered and the frequency of administration.- Perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue.- Verify the expression and activation of the MAP2K4 pathway in your tumor model.- Analyze tumor samples for potential resistance mutations. |
| Inconsistent results between animals. | - Inaccurate dosing.- Variability in tumor implantation and growth.- Differences in animal health or genetics. | - Refine the dosing procedure to ensure each animal receives the correct dose.- Ensure consistency in the tumor cell implantation technique.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following table summarizes the tolerability and efficacy of this compound in combination with sotorasib in a mouse xenograft model of H358 KRAS G12C-mutant non-small cell lung cancer.
| Treatment Group | Dosing | Outcome | Apparent Toxicity | Reference |
| Vehicle | N/A | Progressive tumor growth | None reported | [2] |
| This compound | Not specified | Minor effect on tumor growth | None reported | [2] |
| Sotorasib | Not specified | Suppression of tumor growth | None reported | [2] |
| This compound + Sotorasib | Not specified | Strong and durable tumor shrinkage | None apparent; well-tolerated | [1][2][7] |
Experimental Protocols
Representative In Vivo Efficacy and Tolerability Study Protocol
This protocol is a generalized example based on standard practices for xenograft studies.
-
Animal Model: Use immunocompromised mice (e.g., NSG or nude mice) suitable for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells with a KRAS mutation (e.g., H358) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle, this compound alone, sotorasib alone, this compound + sotorasib).
-
Dosing:
-
Prepare this compound and sotorasib in an appropriate vehicle.
-
Administer the compounds via the desired route (e.g., oral gavage) at the predetermined doses and schedule.
-
-
Monitoring:
-
Endpoint:
-
Continue the study for a predetermined period (e.g., 60 days) or until tumors in the control group reach a specified size.[2]
-
At the end of the study, collect blood for CBC and chemistry analysis.
-
Euthanize the animals and collect tumors and major organs for histological and biomarker analysis (e.g., Ki67 staining for proliferation).[2]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. MEK (MAP2K) | DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HRX-0233 for Sustained MAPK Pathway Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using HRX-0233, a selective small-molecule inhibitor of MAP2K4 (MKK4), for sustained MAPK pathway inhibition in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4), also known as MKK4.[1][2] In the context of cancer, particularly in KRAS-mutant cancers, this compound functions to prevent the feedback activation of receptor tyrosine kinases (RTKs).[3][4] This feedback loop is a common mechanism of resistance to MAPK pathway inhibitors. By inhibiting MAP2K4, this compound, when used in combination with other inhibitors like KRAS G12C inhibitors (e.g., sotorasib), leads to a more complete and sustained inhibition of the MAPK signaling pathway.[3][4]
Q2: What is the rationale for using this compound in combination with other MAPK pathway inhibitors?
A2: Treatment of KRAS-mutant cancers with single-agent MAPK pathway inhibitors (e.g., MEK or KRAS inhibitors) can be limited by the activation of a parallel MAP2K4-JNK-JUN signaling pathway.[4] This activation leads to the expression of RTKs, which in turn reactivates the MAPK pathway, diminishing the inhibitor's effectiveness.[4] this compound specifically targets and inhibits MAP2K4, thereby preventing this feedback reactivation and demonstrating strong synergistic anti-cancer effects when combined with RAS inhibitors.[2][4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which cancer cell lines has this compound shown efficacy?
A4: this compound has demonstrated significant synergistic effects in preclinical studies using various KRAS-mutant cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) models.[4] Specific cell lines where synergy with KRAS inhibitors has been observed include H358 and SW837.[5]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no single-agent activity of this compound observed in cell viability assays. | This is an expected observation. This compound's primary role is to block a resistance feedback loop, and it typically exhibits minimal cytotoxic effects on its own.[5] | This is not necessarily an issue with the compound or experiment. The synergistic effect is the key endpoint. Proceed with combination studies with a primary MAPK pathway inhibitor (e.g., a KRAS or MEK inhibitor). |
| High variability or inconsistent results in synergy assays (e.g., checkerboard assays). | - Inaccurate IC50 determination for the combination partner.- Suboptimal cell seeding density.- Issues with drug concentration accuracy. | - Perform a precise dose-response curve for the primary inhibitor to determine its IC50 in your specific cell line.- Optimize cell seeding density to ensure logarithmic growth throughout the assay duration.- Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. |
| Unexpected toxicity or cell death in control wells (vehicle-treated). | High concentration of the solvent (e.g., DMSO) can be toxic to some cell lines. | Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) and is consistent across all wells, including controls. |
| Difficulty in observing the inhibition of downstream signaling (e.g., p-JNK, p-c-Jun) by Western Blot. | - Suboptimal antibody concentrations.- Insufficient duration of this compound treatment.- Low basal activity of the MAP2K4 pathway in the chosen cell line. | - Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.- Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition.- Confirm the expression and basal phosphorylation status of MAP2K4, JNK, and c-Jun in your cell line. |
| Observed antagonism when combining this compound with another kinase inhibitor. | Off-target effects of either compound or complex biological crosstalk between signaling pathways. | - Review the selectivity profile of both inhibitors. - Consider using a more specific inhibitor for the primary target. - Investigate potential crosstalk between the MAP2K4 pathway and the pathway targeted by the second inhibitor. |
Experimental Protocols & Data
Data Presentation: Synergistic Effects of this compound
The following table summarizes representative concentrations used in studies demonstrating the synergistic effects of this compound. Note that optimal concentrations may vary depending on the cell line and experimental conditions.
| Cell Line | Primary Inhibitor | Primary Inhibitor Concentration | This compound Concentration | Observed Effect |
| H358 (NSCLC) | Sotorasib (KRAS G12C inhibitor) | 25 nM | 6 µM | Strong synergistic anti-proliferative effect[5] |
| SW837 (CRC) | Sotorasib (KRAS G12C inhibitor) | 25 nM | 6 µM | Strong synergistic anti-proliferative effect[5] |
This table is for illustrative purposes. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
Detailed Methodologies
1. Cell Viability Assay (e.g., Crystal Violet or MTS/MTT Assay)
This protocol outlines a general procedure for assessing the synergistic effects of this compound in combination with another MAPK pathway inhibitor.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment (typically 72-96 hours). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the combination drug in fresh culture medium. A common approach is a "checkerboard" or matrix layout, testing multiple concentrations of each drug alone and in combination.
-
Treatment: Remove the overnight culture medium and add the media containing the single agents or drug combinations. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For Crystal Violet: Gently wash the wells with PBS, fix the cells with methanol, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at a wavelength of ~570 nm.
-
For MTS/MTT: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability. Synergy can be calculated using various models, such as the Bliss independence model or the Chou-Talalay method (Combination Index, CI).
2. Western Blotting for Pathway Analysis
This protocol provides a general workflow to analyze the effect of this compound on MAPK pathway signaling.
-
Cell Lysis: Plate cells and treat with this compound, the combination drug, or both for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include those against p-MAP2K4, MAP2K4, p-JNK, JNK, p-c-Jun, c-Jun, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits MAP2K4, blocking a key feedback loop in the MAPK pathway.
Caption: Workflow for investigating the synergistic effects of this compound in combination studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (HRX0233) | MAP2K4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Validation & Comparative
HRX-0233: A Comparative Analysis of Monotherapy and Combination Therapy in KRAS-Mutant Cancers
A deep dive into the preclinical data reveals the synergistic potential of HRX-0233 in overcoming resistance to RAS inhibitors, offering a promising new strategy for treating KRAS-driven tumors.
This compound, a novel small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4 or MKK4), is emerging as a critical component in the fight against KRAS-mutant cancers.[1][2][3] While demonstrating minimal efficacy as a standalone treatment, this compound exhibits powerful synergistic effects when combined with RAS inhibitors, such as sotorasib (B605408).[1][4] This guide provides a comprehensive comparison of this compound monotherapy and its combination therapy, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Executive Summary of Preclinical Findings
Preclinical studies consistently highlight the limited anti-tumor activity of this compound when used as a monotherapy in KRAS-mutant cancer models.[4] However, when combined with a KRAS inhibitor like sotorasib, this compound effectively prevents the feedback activation of the MAP2K4-JNK-JUN signaling pathway, a key mechanism of acquired resistance to RAS inhibitors.[1][4][5] This combination leads to a more sustained and complete inhibition of the MAPK signaling pathway, resulting in significant tumor shrinkage and durable responses in in vivo models.[1][4][5]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies, comparing the effects of this compound monotherapy with its combination with the KRAS G12C inhibitor sotorasib.
Table 1: In Vitro Synergy of this compound and Sotorasib in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Monotherapy Effect (this compound) | Monotherapy Effect (Sotorasib) | Combination Effect | Bliss Synergy Score |
| H358 | Non-Small Cell Lung Cancer | Minimal impact on cell proliferation | Modest inhibition of cell proliferation | Sustained restraint of cell proliferation | >10 (Strong Synergy) |
| SW837 | Colon Cancer | Minimal impact on cell proliferation | Modest inhibition of cell proliferation | Sustained restraint of cell proliferation | >10 (Strong Synergy) |
Data sourced from Jansen et al., PNAS, 2024.[4]
Table 2: In Vivo Efficacy of this compound and Sotorasib Combination in a H358 Lung Cancer Xenograft Model
| Treatment Group | Dosing | Tumor Growth Outcome | Apparent Toxicity |
| Vehicle | - | Progressive tumor growth | - |
| This compound Monotherapy | 6 µM | No effect on tumor growth compared to vehicle | Not reported |
| Sotorasib Monotherapy | 25 nM | Suppression of tumor growth | Well-tolerated |
| This compound + Sotorasib Combination | 6 µM + 25 nM | Durable tumor shrinkage | Well-tolerated |
Data sourced from Jansen et al., PNAS, 2024.[4][5]
Signaling Pathway and Mechanism of Action
KRAS inhibitors, while initially effective, can lead to a feedback activation of the MAPK signaling pathway, limiting their long-term efficacy.[1][4][6] this compound, by inhibiting MAP2K4, prevents this reactivation, thus potentiating the effect of the RAS inhibitor.
Caption: this compound blocks the MAP2K4-JNK-JUN feedback loop that reactivates KRAS signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies of this compound.
In Vitro Cell Proliferation Assay
Objective: To assess the effect of this compound monotherapy and combination therapy on the proliferation of KRAS-mutant cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., H358, SW837) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and sotorasib are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the drugs, either as single agents or in combination, at various concentrations. Control wells receive vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
Incubation: The treated cells are incubated for a specified period (e.g., 10-14 days), with the media and drugs refreshed every 2-3 days.
-
Assessment of Proliferation:
-
Colony Formation Assay: After the incubation period, cells are fixed with a solution like 4% paraformaldehyde and stained with crystal violet. The plates are then washed, dried, and imaged. The intensity of the crystal violet staining is proportional to the number of viable cells.
-
IncuCyte Live-Cell Analysis: Real-time cell proliferation can be monitored using an IncuCyte system, which captures images of the cells at regular intervals. The confluency of the cells in each well is automatically calculated by the system's software, providing a kinetic measure of cell growth.
-
-
Data Analysis: For synergy analysis, the Bliss synergy score is calculated from the dose-response matrices of the single agents and the combination. A score greater than 10 is typically considered indicative of strong synergy.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound monotherapy and combination therapy in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., H358) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into different treatment groups: vehicle control, this compound monotherapy, sotorasib monotherapy, and the combination of this compound and sotorasib. The drugs are administered via an appropriate route (e.g., oral gavage) at the specified doses and schedule for a defined period (e.g., 60 days).
-
Efficacy and Toxicity Assessment: Tumor volumes are continuously monitored throughout the treatment period. The body weight of the mice is also regularly recorded as an indicator of general health and treatment-related toxicity.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth inhibition between the different groups. The primary endpoints are typically tumor growth delay, tumor shrinkage, and overall survival.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the synergy between this compound and a RAS inhibitor.
Caption: A standard preclinical workflow for assessing the efficacy of this compound combination therapy.
Conclusion
The available preclinical evidence strongly supports the development of this compound as a combination therapy rather than a monotherapy for KRAS-mutant cancers. By effectively counteracting the adaptive resistance mechanisms that limit the efficacy of RAS inhibitors, the combination of this compound with drugs like sotorasib holds the potential to deliver more durable and profound clinical responses. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with these challenging malignancies.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. oncodeinstitute.nl [oncodeinstitute.nl]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
HRX-0233 in Combination with KRAS G12C Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the MAP2K4 inhibitor, HRX-0233, in combination with the KRAS G12C inhibitor sotorasib (B605408), against other leading KRAS G12C inhibitors, sotorasib and adagrasib, in various KRAS G12C-mutant cancer models. The data presented herein is compiled from publicly available preclinical studies and aims to provide a clear, data-driven overview for researchers in the field of oncology and drug development.
Executive Summary
KRAS G12C inhibitors have emerged as a significant breakthrough in targeting a previously "undruggable" oncogene. However, intrinsic and acquired resistance mechanisms limit their long-term efficacy. Preclinical evidence suggests that targeting parallel signaling pathways could enhance the anti-tumor activity of KRAS G12C inhibitors. This guide focuses on this compound, a small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4 or MKK4), which has shown synergistic effects when combined with the KRAS G12C inhibitor sotorasib. We present a comparative summary of the preclinical efficacy of the this compound/sotorasib combination alongside monotherapy data for sotorasib and adagrasib in relevant KRAS G12C models.
Preclinical Efficacy of this compound in Combination with Sotorasib
A recent study published in the Proceedings of the National Academy of Sciences (PNAS) demonstrated that the combination of this compound and sotorasib leads to durable tumor shrinkage in mouse xenograft models of human lung cancer cells harboring the KRAS G12C mutation.[1] The rationale for this combination is that inhibition of KRAS G12C can lead to a feedback activation of the MAP2K4-JNK-JUN pathway, which can reactivate KRAS and its downstream effectors. This compound, by inhibiting MAP2K4, prevents this feedback loop, resulting in a more potent and sustained anti-tumor response.[1][2]
In Vivo Efficacy in NCI-H358 Xenograft Model
The combination of this compound and sotorasib was evaluated in a xenograft model using the NCI-H358 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Sotorasib (monotherapy) | 25 mg/kg, daily | - | Modest tumor growth inhibition | [1] |
| This compound (monotherapy) | - | Minimal effect | - | [1] |
| Sotorasib + this compound | Sotorasib: 25 mg/kg, daily | Durable tumor shrinkage | The combination was well-tolerated and resulted in significant and durable tumor regression. | [1][2] |
Comparative Preclinical Efficacy of KRAS G12C Inhibitors
For a comprehensive comparison, this section summarizes the preclinical efficacy of sotorasib and adagrasib as monotherapies in various KRAS G12C models.
Sotorasib (AMG 510)
Sotorasib is a first-in-class, irreversible KRAS G12C inhibitor approved for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H358 | NSCLC | ~0.006 | [3][4] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [3][4] |
| Cell Line | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H358 | NSCLC | 100 mg/kg, daily | Significant tumor regression | [5] |
| MIA PaCa-2 | Pancreatic Cancer | 100 mg/kg, daily | Significant tumor regression | [6] |
Adagrasib (MRTX849)
Adagrasib is a potent and selective, irreversible KRAS G12C inhibitor that has also received regulatory approval for KRAS G12C-mutated NSCLC.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 5 | [7] |
| Cell Line | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H358 | NSCLC | 100 mg/kg, twice daily | Significant tumor regression | |
| MIA PaCa-2 | Pancreatic Cancer | 100 mg/kg, daily | Tumor regression |
Experimental Protocols
This section provides an overview of the methodologies used in the key preclinical experiments cited in this guide.
Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of cancer cell lines.
-
General Procedure:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates.
-
After cell attachment, cells are treated with a range of concentrations of the test compound (e.g., sotorasib, adagrasib) for a specified period (typically 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[3][4]
-
Xenograft Mouse Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
-
General Procedure:
-
Cell Implantation: Human cancer cells with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compounds are administered orally or via other appropriate routes at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
-
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Inhibition
Caption: KRAS G12C signaling pathway and points of inhibition by sotorasib/adagrasib and this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: General experimental workflow for a preclinical in vivo xenograft study.
Conclusion
The available preclinical data suggests that the combination of the MAP2K4 inhibitor this compound with the KRAS G12C inhibitor sotorasib holds promise for overcoming resistance and enhancing anti-tumor efficacy in KRAS G12C-mutant cancers.[1][2] The synergistic effect observed in the NCI-H358 xenograft model provides a strong rationale for further investigation of this combination strategy. While direct head-to-head comparisons with other combination therapies are not yet available, the data presented in this guide offers a valuable resource for researchers to compare the preclinical activity of this compound in combination with sotorasib against the established monotherapy efficacy of leading KRAS G12C inhibitors. Further studies are warranted to fully elucidate the clinical potential of this novel combination therapy.
References
- 1. pnas.org [pnas.org]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation of HRX-0233 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel MAP2K4 inhibitor, HRX-0233, with alternative therapeutic strategies for KRAS-mutant cancers, focusing on validation in patient-derived xenograft (PDX) models. The data presented is intended to offer an objective overview to inform preclinical and clinical research decisions.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4 or MKK4).[1] In KRAS-mutant cancers, this compound has demonstrated significant synergistic anti-tumor activity when used in combination with RAS inhibitors, such as the KRASG12C inhibitor sotorasib (B605408).[2][3] Its primary mechanism of action involves the prevention of a feedback reactivation loop of receptor tyrosine kinases (RTKs) that typically limits the efficacy of single-agent RAS pathway inhibitors.[2][3] By blocking this feedback, this compound leads to a more sustained and profound inhibition of the MAPK signaling pathway, resulting in enhanced tumor growth inhibition and, in some cases, tumor regression.[2][3]
Comparative Efficacy in Patient-Derived Xenografts
The following tables summarize the in vivo efficacy of this compound in combination with sotorasib compared to alternative therapies in KRAS-mutant patient-derived xenograft (PDX) models. It is important to note that these results are from separate studies and do not represent a direct head-to-head comparison.
Table 1: Efficacy of this compound in Combination with Sotorasib in a KRASG12C-Mutant NSCLC Xenograft Model
| Treatment Group | Dosing | Outcome | Reference |
| Vehicle | - | Progressive tumor growth | [4] |
| This compound | - | No significant effect on tumor growth | [4] |
| Sotorasib | - | Suppression of tumor growth | [4] |
| This compound + Sotorasib | - | Durable tumor shrinkage | [4][5] |
Table 2: Efficacy of Alternative Therapies in KRAS-Mutant PDX Models
| Therapy | Cancer Type | PDX Model Details | Key Findings | Reference |
| MEK Inhibitors | ||||
| Trametinib (B1684009) + Cetuximab | Colorectal Cancer | KRAS-mutant | Induced stable disease or partial response in 74% of models. | [1][2] |
| Trametinib + Lapatinib (B449) | Pancreatic Cancer | KRAS-mutant | Significantly enhanced inhibition of tumor growth compared to trametinib alone in 4 of 5 PDX models. | [3] |
| Trametinib + Navitoclax (B1683852) | Non-Small Cell Lung Cancer | KRAS-mutant | 50% of PDXs showed tumor regression. | [6] |
| Selumetinib + KRT-232 | Colorectal Cancer | KRAS-mutant | Combination induced tumor growth inhibition. | [7] |
| pan-RAS Inhibitors | ||||
| RMC-6236 | Multiple (NSCLC, Pancreatic) | KRASG12X | Drove profound tumor regressions as a single agent. | [8][9][10] |
| RAF/MEK Clamp | ||||
| Avutometinib + Panitumumab | Colorectal Cancer | KRASG12V | Significant tumor regression in a KRASG12V model. | [11] |
Experimental Protocols
General Protocol for Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Studies
This protocol outlines the general methodology for establishing PDX models from patient tumor tissue and subsequently using these models to evaluate the efficacy of anti-cancer agents.
1. Tumor Tissue Implantation:
-
Fresh tumor tissue is obtained from consenting patients.
-
The tissue is surgically divided into small fragments (typically 2-3 mm³).
-
Fragments are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
2. Tumor Growth and Passaging:
-
Tumor growth is monitored regularly using caliper measurements.
-
Once tumors reach a specific size (e.g., 1000-1500 mm³), the mice are euthanized, and the tumors are harvested.
-
A portion of the tumor is cryopreserved for future use, another portion is fixed for histopathological analysis, and the remainder is passaged into new cohorts of mice for expansion.
3. Drug Efficacy Studies:
-
Once tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drugs are administered according to the specified dosing regimen and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are harvested for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Specific Protocol from Jansen et al., 2024 (this compound + Sotorasib Study)
-
Cell Line and Xenograft Model: Human H358 non-small cell lung cancer cells with a KRASG12C mutation were used to establish xenografts in mice.[4]
-
Treatment: Mice were treated with this compound, sotorasib, or the combination of both for 60 days.[4]
-
Efficacy Assessment: Tumor volume was monitored throughout the study. At the end of the study, tumors were analyzed by immunohistochemistry for the proliferation marker Ki67.[4]
-
Tolerability: Mouse body weight was monitored as an indicator of treatment tolerability.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its validation in PDX models.
Caption: this compound blocks the MAP2K4-mediated feedback loop that reactivates RTK signaling in response to RAS inhibition.
Caption: A streamlined workflow for the in vivo validation of therapeutic candidates using PDX models.
Conclusion
The available preclinical data strongly support the synergistic activity of this compound with RAS inhibitors in KRAS-mutant cancers. In a KRASG12C-mutant NSCLC xenograft model, the combination of this compound and sotorasib resulted in durable tumor shrinkage, a significant improvement over the tumor growth suppression observed with sotorasib alone.[4] While direct comparative studies are lacking, the efficacy of this combination appears promising when viewed alongside data from studies of alternative therapies, such as MEK inhibitors and pan-RAS inhibitors, in similar PDX models. The favorable tolerability of the this compound and sotorasib combination in preclinical models further strengthens its potential as a viable therapeutic strategy.[4] Further research, including head-to-head preclinical trials and ultimately clinical investigation, is warranted to definitively establish the comparative efficacy and safety of this compound in the treatment of KRAS-mutant cancers.
References
- 1. d-nb.info [d-nb.info]
- 2. Lasting response by vertical inhibition with cetuximab and trametinib in KRAS-mutated colorectal cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRT-232 and navitoclax enhance trametinib's anti-Cancer activity in non-small cell lung cancer patient-derived xenografts with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
HRX-0233 in Combination with Pan-KRAS Inhibition: A Comparative Analysis Across Different KRAS Mutations
For Immediate Release
A recent study has illuminated the potential of the novel MAP2K4 inhibitor, HRX-0233, to synergize with pan-KRAS inhibitors, offering a promising therapeutic strategy for a broad range of KRAS-mutant cancers. This guide provides a detailed comparison of this compound's impact when combined with the pan-RAS inhibitor RMC-6236 across various KRAS mutations, supported by experimental data from the pivotal study by Jansen et al. in Proceedings of the National Academy of Sciences (2024).
Overcoming Resistance in KRAS-Driven Cancers
Direct inhibition of the KRAS oncoprotein has long been a coveted goal in oncology. While the development of KRAS G12C-specific inhibitors like sotorasib (B605408) marked a significant breakthrough, the challenge of acquired resistance and the prevalence of other KRAS mutations have underscored the need for more comprehensive therapeutic approaches.
This compound, a small-molecule inhibitor of MAP2K4, does not directly target KRAS. Instead, it works to counteract a key resistance mechanism. Inhibition of the MAPK pathway by KRAS inhibitors can lead to a feedback activation of the parallel MAP2K4-JNK-JUN signaling pathway. This, in turn, drives the expression of receptor tyrosine kinases (RTKs) that can reactivate KRAS signaling, thereby limiting the efficacy of the KRAS inhibitor. By co-administering this compound, this feedback loop is disrupted, leading to a more sustained and potent suppression of oncogenic signaling.[1][2][3][4]
Quantitative Analysis of Synergy Across KRAS Mutations
The synergistic effect of combining this compound with a pan-RAS inhibitor was evaluated across a panel of human lung and colon cancer cell lines harboring different KRAS mutations. The Bliss synergy score, a measure of the combined effect of two drugs, was calculated, with a score above 10 indicating a synergistic interaction.
The data demonstrates that the combination of this compound and the pan-RAS inhibitor RMC-6236 results in strong synergy across all tested KRAS mutations, including G12C, G12D, and G13D.[2][3]
| Cell Line | Cancer Type | KRAS Mutation | This compound + RMC-6236 Bliss Synergy Score |
| H358 | Lung Cancer | G12C | > 40 |
| H2122 | Lung Cancer | G12C | > 30 |
| A549 | Lung Cancer | G12S | > 20 |
| DLD1 | Colon Cancer | G13D | > 30 |
| SW837 | Colon Cancer | G12C | > 50 |
| SW620 | Colon Cancer | G12V | > 20 |
Table 1: Bliss synergy scores for the combination of this compound and the pan-RAS inhibitor RMC-6236 in various KRAS-mutant cancer cell lines. Data extracted from Jansen et al., PNAS (2024).[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the key experiments performed to evaluate the synergy between this compound and KRAS inhibitors.
Experimental Protocols
Cell Viability and Synergy Assays
-
Cell Seeding: KRAS-mutant human cancer cell lines (H358, H2122, A549, DLD1, SW837, SW620) were seeded in 96-well plates and allowed to adhere overnight.
-
Drug Preparation and Treatment: this compound and RMC-6236 were serially diluted to various concentrations. Cells were treated with single agents or in combination in a dose-matrix format.
-
Incubation: Treated cells were incubated for 7-10 days to allow for colony formation.
-
Staining and Quantification: Cells were fixed with 4% formaldehyde (B43269) and stained with 0.1% crystal violet. The stained colonies were then solubilized, and the absorbance was measured to quantify cell viability.
-
Synergy Calculation: The Bliss synergy score was calculated from the viability data of the combination treatment compared to the single-agent treatments using appropriate software (e.g., SynergyFinder). A score greater than 10 is indicative of a synergistic interaction.[2]
Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: Cells were treated with this compound, RMC-6236, or the combination for specified time points. After treatment, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membranes were blocked and then incubated with primary antibodies specific for key proteins in the KRAS signaling pathway (e.g., phospho-ERK, total ERK, phospho-JUN, total JUN, and a loading control like vinculin).
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. This allows for the assessment of pathway inhibition by observing the reduction in the phosphorylation of downstream effector proteins.[2]
Alternative Approaches and Comparative Landscape
While the combination of this compound with a pan-RAS inhibitor shows broad efficacy, other strategies are also being explored to tackle KRAS-driven cancers. These include:
-
Mutation-Specific Inhibitors: The development of inhibitors for other common KRAS mutations, such as G12D and G12V, is an active area of research. These would offer highly targeted therapies for specific patient populations.
-
Combination with other Pathway Inhibitors: Combining KRAS inhibitors with inhibitors of other signaling pathways, such as the PI3K/AKT/mTOR pathway, is another promising approach to overcome resistance.
-
Immunotherapy Combinations: Investigating the synergy between KRAS inhibitors and immune checkpoint inhibitors to enhance the anti-tumor immune response is a key area of clinical investigation.
Conclusion
The preclinical data strongly suggests that the combination of the MAP2K4 inhibitor this compound with a pan-RAS inhibitor like RMC-6236 is a highly synergistic and potentially effective therapeutic strategy for a wide range of KRAS-mutant cancers, irrespective of the specific KRAS mutation.[2][3] This approach addresses a key mechanism of acquired resistance to KRAS inhibitors, paving the way for more durable clinical responses. Further clinical investigation of this combination therapy is warranted to translate these promising preclinical findings into benefits for patients with KRAS-driven malignancies.
References
Durability of Response to HRX-0233 Combination Therapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the durability of response to the novel MAP2K4 inhibitor, HRX-0233, in combination with RAS inhibitors, benchmarked against established alternative therapies for KRAS-mutant cancers. The focus is on providing a data-driven comparison to aid in the evaluation of this emerging therapeutic strategy.
Executive Summary
This compound is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4 or MKK4), a key component of the stress-activated protein kinase (SAPK) signaling pathway.[1] In KRAS-mutant cancers, the combination of this compound with RAS inhibitors, such as sotorasib (B605408), has demonstrated the potential for durable anti-tumor responses in preclinical models.[2][3][4][5] The mechanism underlying this synergy involves the prevention of a feedback activation loop of the MAP2K4-JNK-JUN pathway, which typically limits the efficacy of RAS inhibitors when used as monotherapy.[2][3] While preclinical data for the this compound combination is still emerging and detailed quantitative durability metrics are not yet publicly available, this guide summarizes the existing qualitative evidence and provides a quantitative comparison with the established KRAS G12C inhibitors, sotorasib and adagrasib, based on their clinical trial data in non-small cell lung cancer (NSCLC).
This compound Combination Therapy: Preclinical Evidence
A key preclinical study investigating the combination of this compound with the KRAS G12C inhibitor sotorasib in mouse xenograft models of human KRAS G12C-mutant lung cancer reported "durable tumor shrinkage".[2][3][4][5] This suggests a sustained anti-tumor effect beyond initial tumor regression. However, specific quantitative data on the duration of this response, such as median time to tumor progression or tumor growth inhibition curves over an extended period, have not been detailed in the available publications.
Signaling Pathway of this compound and RAS Inhibitor Combination
The following diagram illustrates the proposed mechanism of action for the this compound and RAS inhibitor combination.
Comparative Durability of Response: Clinical Alternatives
For a comprehensive assessment, the preclinical indications of durability for the this compound combination are compared with the established clinical data for sotorasib and adagrasib, two FDA-approved KRAS G12C inhibitors. The following tables summarize key durability metrics from pivotal clinical trials in patients with previously treated KRAS G12C-mutated NSCLC.
Table 1: Durability of Response in KRAS G12C-Mutant NSCLC
| Therapeutic Agent | Trial | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Sotorasib | CodeBreaK 100 (Phase 2) | 37.1%[6] | 10.0[2][6] | 6.8[6] | 12.5 |
| Sotorasib | CodeBreaK 100 (2-Year Follow-up) | 40.7%[1] | 12.3[1] | 6.3 | 12.5 |
| Adagrasib | KRYSTAL-1 (Phase 2) | 42.9% | 8.5 | 6.5 | 12.6 |
| Adagrasib | KRYSTAL-1 (Pooled Analysis) | 44%[7] | 12.5[7] | 6.9[7] | 14.1[7] |
Note: Data is based on previously treated KRAS G12C-mutated advanced non-small cell lung cancer patients. Cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs.
Experimental Protocols
Detailed experimental protocols for the preclinical assessment of the this compound combination are not yet fully available in the public domain. However, a general workflow for such a study can be outlined based on standard practices in the field.
General Workflow for Assessing Durability of Response in Xenograft Models
The following diagram represents a typical experimental workflow for evaluating the durability of an anti-cancer agent in a mouse xenograft model.
A more detailed, hypothetical protocol is provided below for illustrative purposes.
Hypothetical Protocol: In Vivo Assessment of this compound and Sotorasib Combination
-
Cell Lines and Culture: Human non-small cell lung cancer (NSCLC) cell lines with a confirmed KRAS G12C mutation (e.g., NCI-H358) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: 5 x 10^6 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Tumor volume is measured 2-3 times weekly using digital calipers (Volume = 0.5 x Length x Width^2). When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound alone (dose and schedule to be determined by tolerability studies)
-
Sotorasib alone (e.g., 30 mg/kg, daily oral gavage)[8]
-
This compound and Sotorasib combination
-
-
Treatment Administration: Treatments are administered for a defined period (e.g., 21-28 days).
-
Assessment of Durability:
-
Tumor Volume: Monitored throughout the treatment and post-treatment phases until tumors reach a predetermined endpoint (e.g., 2000 mm³) or the study concludes.
-
Body Weight and Clinical Signs: Monitored as indicators of toxicity.
-
Time to Progression (TTP): Time from the start of treatment until the tumor volume doubles from its nadir.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the treatment period.
-
-
Statistical Analysis: Tumor growth curves are plotted, and statistical significance between groups is determined using appropriate statistical tests (e.g., two-way ANOVA with multiple comparisons). Survival analysis may be performed using Kaplan-Meier curves and log-rank tests.
Conclusion and Future Directions
The combination of the MAP2K4 inhibitor this compound with RAS inhibitors presents a promising strategy to overcome resistance and enhance the durability of response in KRAS-mutant cancers. While early preclinical findings of "durable tumor shrinkage" are encouraging, further studies providing quantitative data on the duration of this response are needed for a direct and robust comparison with existing therapies. As more data from preclinical and potential future clinical studies become available, a more definitive assessment of the this compound combination's place in the therapeutic landscape will be possible. Researchers are encouraged to monitor for forthcoming publications that may provide the detailed quantitative data necessary for a complete evaluation.
References
- 1. 2-Year Follow-up Shows Durable Responses With Sotorasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound / HepaRegeniX, Netherlands Cancer Institute-Antoni van Leeuwenhoek [delta.larvol.com]
- 6. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 7. Investigational Adagrasib Delivers Positive Results in Registration-Enabling Study of Patients with KRASG12C-Mutated Advanced Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 8. Therapeutic Targeting and Structural Characterization of a Sotorasib-Modified KRAS G12C–MHC I Complex Demonstrate the Antitumor Efficacy of Hapten-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HRX-0233
Essential guidance for the safe and compliant disposal of the MAP2K4 inhibitor, HRX-0233, ensuring the safety of laboratory personnel and environmental protection.
This document provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following guidelines are based on available safety data and general laboratory best practices.
Safety and Handling Overview
According to the Safety Data Sheet (SDS) provided by ProbeChem, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety protocols should always be followed during handling and disposal. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Disposal of this compound
The primary directive for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations. While the substance itself is not classified as hazardous, these regulations will provide the definitive requirements for the disposal of laboratory chemicals.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office or the relevant local regulatory authorities. They will provide specific guidance based on your location.
-
Solid Waste Disposal:
-
For uncontaminated, solid this compound, it may be permissible to dispose of it as non-hazardous solid waste.[1][2]
-
Place the solid waste in a clearly labeled, sealed container.
-
Do not dispose of chemical waste in general laboratory trash cans that will be handled by custodial staff.[1] Laboratory personnel should transport the sealed container directly to the designated waste collection area.[1]
-
-
Liquid Waste Disposal (Solutions of this compound):
-
Aqueous solutions of non-hazardous chemicals may, in some cases, be suitable for drain disposal with ample water, provided the concentration is low and the solution's pH is within a neutral range (typically 5.5 to 9.5).[2][3] However, always seek approval from your EHS office before disposing of any chemical down the drain.[1][3]
-
Solutions of this compound in organic solvents should be collected in a designated, properly labeled waste container for chemical waste. Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or paper towels, that are contaminated with this compound should be collected in a sealed bag or container.
-
Dispose of these contaminated materials in accordance with your institution's procedures for non-hazardous chemical waste.
-
Quantitative Data Summary
The Safety Data Sheet for this compound does not provide specific quantitative limits for disposal. The key takeaway is to comply with local regulations, which will define any quantitative thresholds for various disposal methods.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | ProbeChem SDS |
| Solid Disposal | Treat as non-hazardous solid waste; follow local regulations | General Laboratory Guidelines[1][2] |
| Liquid Disposal (Aqueous) | Possible drain disposal with EHS approval; pH 5.5-9.5 | General Laboratory Guidelines[2][3] |
| Liquid Disposal (Solvent) | Collect as chemical waste | General Laboratory Guidelines |
| Contaminated Materials | Dispose as non-hazardous chemical waste | ProbeChem SDS |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are provided in the available documentation. The recommended approach is to follow the general guidelines for non-hazardous laboratory chemical waste disposal as outlined by your institution and local authorities.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
